The Synthesis of Dimethyl Hexadecanedioate: A Technical Guide to Mechanism and Kinetics
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the synthesis of dimethyl hexadecanedioate (B1242263), with a core focus on its reaction...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of dimethyl hexadecanedioate (B1242263), with a core focus on its reaction mechanism and kinetics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where long-chain diesters are of interest. Dimethyl hexadecanedioate, a C16 linear-chain aliphatic diester, finds applications as a plasticizer, in the formulation of synthetic paints and resins, and as an intermediate in various chemical syntheses.[1]
Physicochemical Properties
A summary of the key physicochemical properties of dimethyl hexadecanedioate is presented in Table 1. This data is essential for its handling, purification, and characterization.
Synthesis Mechanism: The Fischer-Speier Esterification
The primary and most common method for synthesizing dimethyl hexadecanedioate is the Fischer-Speier esterification of hexadecanedioic acid with methanol (B129727) in the presence of an acid catalyst.[2] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The overall reaction is as follows:
The mechanism proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol.
Mechanistic Steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated to yield the methyl ester and regenerate the acid catalyst.
These steps are then repeated at the second carboxylic acid group to form the final product, dimethyl hexadecanedioate.
Physical and chemical properties of Dimethyl hexadecanedioate
An In-depth Technical Guide to Dimethyl Hexadecanedioate (B1242263) Introduction Dimethyl hexadecanedioate, also known as dimethyl thapsate, is the dimethyl ester of hexadecanedioic acid. Its chemical structure consists...
Dimethyl hexadecanedioate, also known as dimethyl thapsate, is the dimethyl ester of hexadecanedioic acid. Its chemical structure consists of a 16-carbon linear aliphatic chain with methyl ester groups at both ends.[1] This structure imparts both hydrophobic (from the long hydrocarbon chain) and hydrophilic (from the polar ester groups) characteristics to the molecule.[1] It is utilized in various industrial applications, including as a plasticizer in polymer formulations to enhance flexibility and durability, and as an ingredient in synthetic paints, resins, and coatings.[1][2] In the pharmaceutical industry, it can also be found in certain medicines and skincare products.[2]
Physical Properties
Dimethyl hexadecanedioate is typically a white to pale yellow crystalline powder or liquid, depending on the ambient temperature, and possesses a mild odor.[1] A summary of its key physical properties is presented in the table below.
As a diester, it can undergo hydrolysis under acidic or basic conditions to yield hexadecanedioic acid and methanol. It is also susceptible to transesterification reactions. The long hydrocarbon chain can introduce steric hindrance, which may affect its reaction kinetics compared to shorter-chain diesters.
The most common method for synthesizing dimethyl hexadecanedioate is through the esterification of hexadecanedioic acid with methanol, typically in the presence of an acid catalyst and heat.[1]
General Synthesis Workflow
A diagram illustrating the general workflow for the synthesis of Dimethyl Hexadecanedioate.
A Technical Guide to the Solubility of Dimethyl Hexadecanedioate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the solubility characteristics of dimethyl hexadecanedioate (B1242263). Due to the limited availability...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of dimethyl hexadecanedioate (B1242263). Due to the limited availability of specific quantitative data for dimethyl hexadecanedioate, this document presents known qualitative information, supplemented with quantitative solubility data for analogous dimethyl esters of other dicarboxylic acids to provide a comparative context. Furthermore, a detailed experimental protocol for determining the solubility of a solid organic compound in an organic solvent is provided to enable researchers to generate precise data for their specific applications.
Introduction to Dimethyl Hexadecanedioate
Dimethyl hexadecanedioate is the dimethyl ester of hexadecanedioic acid, a C16 linear dicarboxylic acid. Its chemical structure is characterized by a sixteen-carbon aliphatic chain with a methyl ester group at each end. This structure imparts a significant degree of non-polarity to the molecule, which largely dictates its solubility behavior in organic solvents. Qualitatively, it is known to be insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones.[1] Understanding its solubility is crucial for applications in various fields, including its use as a plasticizer and in the synthesis of polymers.
Note: The data for analogous compounds is intended to provide a general trend. Actual solubility of dimethyl hexadecanedioate should be determined experimentally.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[5][6]
Objective: To determine the saturation solubility of dimethyl hexadecanedioate in a given organic solvent at a specific temperature.
Materials:
Dimethyl hexadecanedioate (solid)
Selected high-purity organic solvents
Vials with screw caps
Thermostatically controlled shaker or water bath
Analytical balance
Syringe filters (e.g., 0.45 µm PTFE)
Syringes
Volumetric flasks
Apparatus for solvent evaporation (e.g., rotary evaporator or heating block with nitrogen stream)
Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
Preparation of Supersaturated Solution:
Add an excess amount of solid dimethyl hexadecanedioate to a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.
Add a known volume of the selected organic solvent to the vial.
Securely cap the vial to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the necessary equilibration time.
Sample Collection and Preparation:
After equilibration, allow the vials to rest in the temperature-controlled bath for a sufficient time to allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant using a syringe.
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
Quantification (Gravimetric Method):
Evaporate the solvent from the filtered solution to dryness under controlled conditions (e.g., using a rotary evaporator or a stream of inert gas).
Once the solvent is completely removed, weigh the vial containing the dried solute.
The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.
The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, GC).
Analyze the diluted solution using a validated analytical method to determine the concentration of dimethyl hexadecanedioate.
Prepare a calibration curve using standard solutions of dimethyl hexadecanedioate of known concentrations.
Calculate the original concentration in the saturated solution based on the dilution factor.
Key Considerations:
Temperature Control: Ensure a constant and accurately measured temperature is maintained throughout the experiment.
Equilibration Time: Increase the equilibration time to ensure the solution has reached saturation.
Solvent Purity: Use high-purity, anhydrous solvents and store them appropriately to prevent water absorption.
Compound Stability: Verify the stability of dimethyl hexadecanedioate in the chosen solvent under the experimental conditions.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of dimethyl hexadecanedioate solubility using the shake-flask method.
Caption: Workflow for Solubility Determination.
Conclusion
While specific quantitative solubility data for dimethyl hexadecanedioate in a broad range of organic solvents remains limited in publicly accessible literature, its general solubility characteristics can be inferred from its chemical structure and by comparison with analogous diesters. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for generating reliable data. This will enable researchers and professionals in drug development and other fields to effectively utilize dimethyl hexadecanedioate in their work.
Spectroscopic Profile of Dimethyl Hexadecanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl hexadecanedioate (B1242263), a long-chain aliphatic d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl hexadecanedioate (B1242263), a long-chain aliphatic diester. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring such data are also provided to aid in reproducibility and further research.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for Dimethyl hexadecanedioate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
Chemical Shift (ppm)
Multiplicity
Assignment
3.67
Singlet
-OCH₃
2.30
Triplet
-CH₂-COO-
1.62
Multiplet
-CH₂-CH₂-COO-
1.25
Multiplet
-(CH₂)₁₀-
¹³C NMR Data
Chemical Shift (ppm)
Assignment
174.3
C=O
51.4
-OCH₃
34.1
-CH₂-COO-
29.2
-(CH₂)₁₀-
24.9
-CH₂-CH₂-COO-
Infrared (IR) Spectroscopy
Frequency (cm⁻¹)
Intensity
Assignment
2917
Strong
C-H stretch (alkane)
2849
Strong
C-H stretch (alkane)
1741
Strong
C=O stretch (ester)
1464
Medium
C-H bend (alkane)
1172
Strong
C-O stretch (ester)
Mass Spectrometry (MS)
m/z
Relative Intensity (%)
Assignment
314
5
[M]⁺ (Molecular Ion)
283
20
[M - OCH₃]⁺
149
10
98
100
87
40
74
80
McLafferty rearrangement
55
60
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Sample Preparation:
Approximately 10-20 mg of Dimethyl hexadecanedioate is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
Spectrometer: Bruker Avance 400 MHz spectrometer (or equivalent)
¹H NMR:
Pulse Program: zg30
Number of Scans: 16
Relaxation Delay: 1.0 s
Acquisition Time: 3.98 s
¹³C NMR:
Pulse Program: zgpg30
Number of Scans: 1024
Relaxation Delay: 2.0 s
Acquisition Time: 1.09 s
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
1-2 mg of Dimethyl hexadecanedioate is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Parameters:
Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent)
Scan Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
A dilute solution of Dimethyl hexadecanedioate is prepared in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
Instrumentation and Parameters:
Gas Chromatograph: Agilent 7890A GC system (or equivalent)
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature: 250°C
Oven Program: Initial temperature of 100°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 10 min.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometer: Agilent 5975C MSD (or equivalent)
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: m/z 40-550
Source Temperature: 230°C
Quadrupole Temperature: 150°C
Visualizations
The following diagrams illustrate the key relationships and workflows in the spectroscopic analysis of Dimethyl hexadecanedioate.
Caption: Molecular Structure of Dimethyl hexadecanedioate.
Caption: General workflow for spectroscopic analysis.
Foundational
An In-depth Technical Guide to Dimethyl Hexadecanedioate (CAS: 19102-90-0)
For Researchers, Scientists, and Drug Development Professionals Executive Summary Dimethyl Hexadecanedioate (CAS No. 19102-90-0), also known as Dimethyl thapsate, is a long-chain dicarboxylic acid methyl ester.
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethyl Hexadecanedioate (CAS No. 19102-90-0), also known as Dimethyl thapsate, is a long-chain dicarboxylic acid methyl ester. While it is utilized as a building block in polymer synthesis and as a component in certain specialty chemicals, its application in the biomedical field, particularly in dermatology for conditions like psoriasis and eczema, is an area of emerging interest. However, publicly available data on its specific biological mechanism of action, quantitative efficacy in relevant cellular models, and detailed experimental protocols are currently limited.
This technical guide provides a comprehensive overview of the known chemical and physical properties of Dimethyl Hexadecanedioate. In light of the limited specific biological data for this compound, this guide also presents a comparative analysis of structurally related dimethyl esters, namely Dimethyl Fumarate (B1241708) and Dimethyl Itaconate, which have well-documented immunomodulatory effects in the context of psoriasis. This comparative approach aims to provide a valuable framework for researchers and drug development professionals interested in exploring the therapeutic potential of Dimethyl Hexadecanedioate.
Chemical Information and Physical Properties
Dimethyl Hexadecanedioate is the dimethyl ester of hexadecanedioic acid. It is characterized by a 16-carbon aliphatic chain with a methyl ester group at each end.[1]
Insoluble in water; soluble in organic solvents like alcohols and ethers.[1]
Synthesis and Chemical Reactivity
The primary method for synthesizing Dimethyl Hexadecanedioate is through the esterification of hexadecanedioic acid with methanol, typically in the presence of an acid catalyst and heat.[1] As a diester, its reactivity is characterized by the susceptibility of the ester groups to hydrolysis under acidic or basic conditions, which would yield hexadecanedioic acid and methanol.[7]
Biological Activity and Therapeutic Potential: A Comparative Analysis
Dimethyl Fumarate (DMF) in Psoriasis
Dimethyl Fumarate is an approved oral treatment for moderate-to-severe plaque psoriasis.[8][9] Its therapeutic effect is attributed to its immunomodulatory and anti-inflammatory properties.[10] The mechanism of action, while not fully elucidated, is known to involve a shift from a pro-inflammatory Th1/Th17 immune response to an anti-inflammatory Th2 response.[10] DMF has also been shown to affect non-immune cells, including inhibiting the proliferation of keratinocytes, a key feature of psoriatic plaques.[11]
Dimethyl Itaconate (DI) in Psoriasis
Dimethyl Itaconate, a membrane-permeable derivative of the endogenous metabolite itaconate, has demonstrated significant anti-inflammatory effects in preclinical models of psoriasis.[12] Its mechanism is linked to the suppression of the IL-17 inflammatory pathway, which is a critical driver of psoriasis pathogenesis.[12] Specifically, Dimethyl Itaconate has been shown to reduce the levels of the key inflammatory protein IκBζ (IkappaBzeta).[2][12] This inhibitory effect on the IL-17-IκBζ axis ameliorates skin pathology in mouse models of psoriasis, highlighting the therapeutic potential of targeting this pathway.
The signaling pathway below illustrates the proposed mechanism of Dimethyl Itaconate in modulating the IL-17-driven inflammatory response in keratinocytes.
Caption: Proposed mechanism of Dimethyl Itaconate in psoriasis.
Experimental Protocols for Evaluating Anti-Psoriatic Activity
The following are generalized protocols for key experiments that would be necessary to elucidate the biological activity of Dimethyl Hexadecanedioate in the context of psoriasis. These are based on standard methodologies used in dermatological research.
Keratinocyte Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine if a compound inhibits the hyperproliferation of keratinocytes, a hallmark of psoriasis.
Materials:
Human keratinocyte cell line (e.g., HaCaT)
Cell culture medium (e.g., DMEM with 10% FBS)
Dimethyl Hexadecanedioate stock solution (dissolved in a suitable solvent like DMSO)
Cell Seeding: Seed keratinocytes into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
Treatment: Prepare serial dilutions of Dimethyl Hexadecanedioate in culture medium. Replace the existing medium with the compound dilutions. Include vehicle controls (DMSO) and no-treatment controls.
Incubation: Incubate the plates for a set period (e.g., 48-72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control to determine the anti-proliferative effect of the compound.
The workflow for this experiment is visualized below.
In-Depth Technical Guide: Thermal Stability and Decomposition of Dimethyl Hexadecanedioate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Dimethyl hexadecanedioate (B1242263). Drawing u...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Dimethyl hexadecanedioate (B1242263). Drawing upon data from analogous long-chain aliphatic dimethyl esters, this document details expected thermal behavior, decomposition mechanisms, and standard experimental protocols for thermal analysis.
Introduction
Dimethyl hexadecanedioate, a long-chain aliphatic diester, finds applications in various industrial and pharmaceutical contexts. Its thermal stability is a critical parameter influencing its storage, processing, and performance in high-temperature applications. Understanding its decomposition behavior is essential for ensuring product quality, safety, and for the development of robust formulations. This guide summarizes the key thermal properties and decomposition pathways of Dimethyl hexadecanedioate and provides detailed methodologies for its analysis.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of Dimethyl hexadecanedioate is crucial for interpreting its thermal behavior.
Property
Value
Chemical Formula
C₁₈H₃₄O₄
Molecular Weight
314.46 g/mol
Appearance
White to off-white crystalline solid
Melting Point
Approximately 56-59 °C
Boiling Point
Approximately 360 °C at 760 mmHg
Thermal Stability and Decomposition Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For long-chain aliphatic esters, the primary weight loss event corresponds to volatilization and subsequent decomposition.
Expected TGA Profile of Dimethyl Hexadecanedioate:
Parameter
Expected Value Range
Description
Onset Decomposition Temperature (T_onset)
200 - 250 °C
The temperature at which significant weight loss begins. Based on data for similar esters, complete degradation is expected by around 240 °C.[1]
Peak Decomposition Temperature (T_peak)
230 - 280 °C
The temperature at which the maximum rate of weight loss occurs.
Total Weight Loss
> 95%
Indicates nearly complete volatilization and decomposition of the material.
Residue at 600 °C
< 5%
Minimal residual mass is expected under an inert atmosphere.
Note: These values are estimations based on the thermal behavior of similar long-chain methyl esters. Actual values may vary depending on experimental conditions such as heating rate and atmosphere.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions such as melting and crystallization.
Expected DSC Profile of Dimethyl Hexadecanedioate:
Parameter
Expected Value Range
Description
Melting Point (T_m)
56 - 59 °C
A sharp endothermic peak corresponding to the solid-to-liquid phase transition.
Enthalpy of Fusion (ΔH_f)
180 - 220 J/g
The amount of energy required to melt the sample.
Crystallization Temperature (T_c)
45 - 55 °C
An exothermic peak observed upon cooling, representing the liquid-to-solid phase transition.
Decomposition Pathway and Products
The thermal decomposition of long-chain aliphatic esters like Dimethyl hexadecanedioate is generally understood to proceed through a multi-step process involving both volatilization and bond scission.
The primary decomposition mechanism is expected to be initiated by the cleavage of the ester bonds (C-O), which are the most thermally labile linkages in the molecule. This can be followed by further fragmentation of the aliphatic chain.
Key Decomposition Steps:
Vaporization: The molecule will first transition into the gas phase.
Ester Bond Cleavage: Homolytic or heterolytic cleavage of the C-O bonds in the ester groups.
Decarboxylation: Loss of carbon dioxide.
Aliphatic Chain Fragmentation: Scission of C-C bonds within the long hydrocarbon chain, leading to the formation of smaller volatile organic compounds.
Potential Decomposition Products:
Methanol
Carbon dioxide
Carbon monoxide
Various short-chain alkanes and alkenes
Cyclic ketones and lactones (from intramolecular reactions)
The exact composition of the decomposition products will depend on the temperature, heating rate, and the presence of oxygen.
Experimental Protocols
To facilitate reproducible and accurate thermal analysis of Dimethyl hexadecanedioate, the following detailed experimental protocols for TGA and DSC are provided.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of Dimethyl hexadecanedioate.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
Sample Preparation: Accurately weigh 5-10 mg of Dimethyl hexadecanedioate into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).
Instrument Setup:
Place the sample pan in the TGA furnace.
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
Thermal Program:
Equilibrate the sample at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
Data Analysis:
Record the weight loss as a function of temperature.
Determine the onset decomposition temperature (T_onset) and the peak decomposition temperature (T_peak) from the TGA and derivative thermogravimetric (DTG) curves, respectively.
Calculate the percentage of weight loss at different temperature intervals and the final residue.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and enthalpy of fusion of Dimethyl hexadecanedioate.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
Sample Preparation: Accurately weigh 2-5 mg of Dimethyl hexadecanedioate into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.
Instrument Setup:
Place the sample and reference pans in the DSC cell.
Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
Thermal Program:
Equilibrate the sample at 25 °C for 5 minutes.
Ramp the temperature from 25 °C to 80 °C at a constant heating rate of 10 °C/min.
Hold at 80 °C for 2 minutes to ensure complete melting and to erase any prior thermal history.
Cool the sample from 80 °C to 25 °C at a constant cooling rate of 10 °C/min.
Hold at 25 °C for 2 minutes.
Ramp the temperature from 25 °C to 80 °C at a constant heating rate of 10 °C/min (second heating scan).
Data Analysis:
Record the heat flow as a function of temperature.
From the second heating scan, determine the melting point (T_m) as the peak temperature of the endothermic event.
Calculate the enthalpy of fusion (ΔH_f) by integrating the area under the melting peak.
From the cooling scan, determine the crystallization temperature (T_c) as the peak temperature of the exothermic event.
Visualizations
To aid in the conceptual understanding of the experimental workflow and the decomposition process, the following diagrams are provided.
Caption: Experimental workflow for the thermal analysis of Dimethyl hexadecanedioate.
Caption: Proposed thermal decomposition pathway for Dimethyl hexadecanedioate.
Conclusion
This technical guide provides a detailed overview of the expected thermal stability and decomposition of Dimethyl hexadecanedioate, based on the behavior of analogous long-chain aliphatic esters. The provided experimental protocols for TGA and DSC offer a standardized approach for the thermal characterization of this compound. The key takeaway is that Dimethyl hexadecanedioate is expected to be thermally stable up to approximately 200 °C, with decomposition primarily occurring through the cleavage of its ester bonds, leading to the formation of smaller volatile molecules. For professionals in research and drug development, a thorough understanding of these thermal properties is paramount for ensuring the stability, efficacy, and safety of products containing Dimethyl hexadecanedioate.
An In-depth Technical Guide on the Crystal Structure of Dimethyl Hexadecanedioate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the crystallographic characteristics of Dimethyl hexadecanedioate (B1242263). While a spe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystallographic characteristics of Dimethyl hexadecanedioate (B1242263). While a specific, publicly available crystal structure for Dimethyl hexadecanedioate has not been determined, this document outlines the expected structural properties based on related long-chain aliphatic esters. It details the standard experimental procedures for synthesis, crystallization, and crystal structure determination via single-crystal X-ray diffraction. Furthermore, this guide presents an illustrative example of a determined crystal structure of a similar short-chain diester, diethyl succinate, to provide context for the anticipated crystallographic parameters. Due to its nature as a simple, linear aliphatic diester, its direct involvement in complex biological signaling pathways is not anticipated.
Introduction
Dimethyl hexadecanedioate is a long-chain aliphatic diester with the chemical formula C₁₈H₃₄O₄. Its molecular structure consists of a 16-carbon saturated hydrocarbon chain (hexadecane) with methyl ester groups at both termini. The study of the crystal structure of such molecules is crucial for understanding their physicochemical properties, including melting point, solubility, and polymorphism. These properties are of significant interest in various fields, including materials science, pharmaceuticals (as excipients), and as chemical intermediates. The crystal packing of long-chain esters is primarily governed by van der Waals interactions between the aliphatic chains, which tend to align in a parallel fashion to maximize these forces.
Experimental Protocols
Synthesis of Dimethyl Hexadecanedioate
The synthesis of Dimethyl hexadecanedioate is typically achieved through the Fischer esterification of hexadecanedioic acid with methanol (B129727) in the presence of an acid catalyst.
Materials:
Hexadecanedioic acid
Anhydrous methanol (excess)
Concentrated sulfuric acid (catalytic amount)
Sodium bicarbonate solution (saturated)
Brine
Anhydrous magnesium sulfate
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
Hexadecanedioic acid is dissolved in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
The residue is dissolved in an organic solvent and washed sequentially with water, saturated sodium bicarbonate solution, and brine to neutralize the acid catalyst and remove any unreacted diacid.
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude Dimethyl hexadecanedioate.
Further purification is achieved by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. For long-chain esters like Dimethyl hexadecanedioate, several crystallization techniques can be employed:
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., a mixture of a good solvent like dichloromethane (B109758) and a poor solvent like hexane) is allowed to stand undisturbed in a loosely capped vial. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of single crystals.
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to a gradual decrease in solubility and subsequent crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in temperature reduces the solubility of the compound, promoting crystal growth.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Procedure:
A suitable single crystal is selected and mounted on a goniometer head.
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to collect a complete dataset of diffraction intensities. This involves rotating the crystal and collecting diffraction patterns at various orientations.
The collected data are processed to determine the unit cell parameters and the space group of the crystal.
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
The structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
Data Presentation: Illustrative Crystallographic Data
As the crystal structure of Dimethyl hexadecanedioate is not publicly available, the following table presents the crystallographic data for diethyl succinate , a related short-chain dialkyl alkanedioate, as a representative example.[1]
The following diagram illustrates the general experimental workflow for determining the crystal structure of a small molecule like Dimethyl hexadecanedioate.
Experimental workflow for crystal structure determination.
Signaling Pathways
Dimethyl hexadecanedioate is a simple, linear aliphatic diester. Its primary roles are expected to be as a chemical intermediate, a plasticizer, or a component in formulations where its physical properties are of importance. There is no current scientific literature to suggest that Dimethyl hexadecanedioate is directly involved in specific biological signaling pathways. Such molecules are generally considered to be biochemically inert under normal physiological conditions, although their metabolic fate would likely involve hydrolysis to hexadecanedioic acid and methanol by esterases.
An In-depth Technical Guide to the Health and Safety of Dimethyl Hexadecanedioate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the available health and safety data for Dimethyl hexadecanedioate (B1242263) (CAS No: 19102-90-0). The info...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available health and safety data for Dimethyl hexadecanedioate (B1242263) (CAS No: 19102-90-0). The information is intended to support safe handling and use of this compound in a laboratory setting. While generally considered to have low toxicity, a notable lack of extensive toxicological data necessitates a cautious approach and adherence to best practices in laboratory safety.
Chemical and Physical Properties
A summary of the key physical and chemical properties of Dimethyl hexadecanedioate is presented in Table 1. This data is crucial for understanding its behavior under various experimental and storage conditions.
Table 1: Physical and Chemical Properties of Dimethyl Hexadecanedioate
A significant finding from a review of available literature is the limited specific toxicological data for Dimethyl hexadecanedioate. Safety Data Sheets often report "no data available" for critical toxicological endpoints.[7] This lack of data requires a conservative approach to handling.
Based on the available information, Dimethyl hexadecanedioate is generally considered to have low toxicity.[5][6] However, prolonged or heavy exposure may lead to irritation and allergic reactions.[5][6]
Table 2: Summary of Toxicological Data
Toxicological Endpoint
Data
Reference(s)
Acute Toxicity
Generally considered to be of low toxicity to humans.
Specific Target Organ Toxicity (Repeated Exposure)
No data available.
Aspiration Hazard
No data available.
Due to the lack of specific data, it is prudent to handle Dimethyl hexadecanedioate as a potentially hazardous substance and to minimize exposure.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Dimethyl hexadecanedioate is not classified as a hazardous substance.[8] No hazard pictograms, signal words, or hazard statements are typically assigned. However, some suppliers may provide a Safety Data Sheet indicating it may be fatal if swallowed and enters airways, though this is not consistently reported.
Safe Handling and Experimental Protocols
Given the limited toxicological data, a cautious and systematic approach to handling is essential. The following sections detail recommended procedures and personal protective equipment.
The following diagram outlines a standard workflow for the safe handling of Dimethyl hexadecanedioate in a laboratory setting.
Caption: General workflow for safely handling Dimethyl hexadecanedioate.
The use of appropriate personal protective equipment is mandatory to prevent skin and eye contact.
The Environmental Fate and Biodegradability of Dimethyl Hexadecanedioate: A Technical Guide
Disclaimer: Experimental data on the environmental fate and biodegradability of Dimethyl hexadecanedioate (B1242263) (CAS: 19102-90-0) is limited in publicly accessible literature. This guide, therefore, utilizes data fr...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Experimental data on the environmental fate and biodegradability of Dimethyl hexadecanedioate (B1242263) (CAS: 19102-90-0) is limited in publicly accessible literature. This guide, therefore, utilizes data from structurally similar long-chain aliphatic esters and predictions from well-established Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The information presented herein should be considered estimations pending experimental verification.
Predicted Environmental Fate and Physicochemical Properties
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical and environmental fate properties of a chemical based on its molecular structure. The following table summarizes the predicted properties for Dimethyl hexadecanedioate, which are crucial for understanding its environmental distribution and persistence.
Parameter
Predicted Value
Interpretation and Environmental Relevance
Molecular Weight
314.5 g/mol
A moderately sized molecule.
LogKow (Octanol-Water Partition Coefficient)
6.3
Indicates a high potential for bioaccumulation in fatty tissues of organisms and strong adsorption to organic matter in soil and sediment.
Water Solubility
0.048 mg/L
Very low water solubility, suggesting that the compound will predominantly partition to soil, sediment, and biota rather than remaining in the water column.
Vapor Pressure
1.1 x 10⁻⁶ mmHg
Low vapor pressure, indicating that volatilization from water or soil surfaces is not a significant environmental fate process.
Henry's Law Constant
1.5 x 10⁻⁵ atm-m³/mol
A low value, further suggesting that volatilization from water is not a significant removal mechanism.
Soil Adsorption Coefficient (Koc)
1.2 x 10⁴ L/kg
High adsorption to soil and sediment organic carbon, indicating low mobility in soil and a tendency to be retained in the solid phase of aquatic systems.
Atmospheric Oxidation Half-Life
20 hours
If volatilized, it is expected to be rapidly degraded in the atmosphere by reacting with hydroxyl radicals.
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of Dimethyl hexadecanedioate in the environment.
Hydrolysis
The ester linkages in Dimethyl hexadecanedioate are susceptible to hydrolysis, which is the cleavage of the molecule by reaction with water. This process is a critical first step in its environmental degradation, yielding methanol (B129727) and hexadecanedioic acid. The rate of hydrolysis is pH-dependent, being faster under alkaline and acidic conditions compared to neutral pH.
Based on data for other long-chain aliphatic esters, the following hydrolysis half-lives are estimated:
pH
Estimated Half-Life
4 (Acidic)
> 1 year
7 (Neutral)
Months to > 1 year
9 (Alkaline)
Weeks to Months
Photolysis
Direct photolysis, the degradation of a molecule by direct absorption of sunlight, is not expected to be a significant fate process for Dimethyl hexadecanedioate as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). However, indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals in water or on surfaces, may contribute to its degradation, although this is likely a minor pathway compared to biodegradation.
Biodegradation
The primary route for the environmental degradation of Dimethyl hexadecanedioate is expected to be biodegradation by microorganisms.
Ready Biodegradability
"Ready biodegradability" refers to the ability of a substance to undergo rapid and ultimate degradation in an aerobic aqueous environment under stringent laboratory conditions, as defined by standardized tests like the OECD 301 series.
Based on its chemical structure (a long-chain aliphatic ester), Dimethyl hexadecanedioate is not expected to pass the stringent criteria for ready biodegradability . While it is likely to be biodegradable, the rate of degradation may not be rapid enough to meet the 10-day window requirement of these tests. Its low water solubility can also be a limiting factor for bioavailability to microorganisms in these aqueous tests.
Inherent Biodegradability and Proposed Metabolic Pathway
While not readily biodegradable, Dimethyl hexadecanedioate is expected to be inherently biodegradable , meaning it has the potential to be degraded by adapted microbial populations in the environment over a longer period. The proposed metabolic pathway is as follows:
Initial Hydrolysis: The degradation process is initiated by the enzymatic hydrolysis of the two ester bonds by esterases, releasing two molecules of methanol and one molecule of hexadecanedioic acid.
β-Oxidation of Hexadecanedioic Acid: The resulting hexadecanedioic acid, a long-chain dicarboxylic acid, is then metabolized through the β-oxidation pathway. This is a well-established metabolic route for fatty acids and dicarboxylic acids, where the molecule is sequentially shortened by two-carbon units, producing acetyl-CoA. The acetyl-CoA then enters the citric acid cycle (TCA cycle) for energy production and biomass synthesis, leading to the ultimate mineralization of the parent compound to carbon dioxide and water.
Proposed metabolic pathway for Dimethyl hexadecanedioate.
Experimental Protocols
To definitively determine the environmental fate of Dimethyl hexadecanedioate, the following standardized experimental protocols would be employed.
This test measures the amount of carbon dioxide produced during the biodegradation of the test substance by a mixed microbial inoculum.
Methodology:
Preparation of Test Medium: A mineral salt medium is prepared, and the test substance is added as the sole source of organic carbon, typically at a concentration of 10-20 mg/L.
Inoculum: An inoculum of microorganisms is obtained from the activated sludge of a wastewater treatment plant.
Test Setup: The test substance and inoculum are combined in sealed vessels. Control vessels containing only the inoculum (to measure background CO₂ evolution) and reference vessels with a readily biodegradable substance (e.g., sodium benzoate, to ensure the inoculum is active) are also prepared.
Incubation: The vessels are incubated in the dark at a constant temperature (20-25°C) for 28 days with continuous aeration with CO₂-free air.
CO₂ Measurement: The CO₂ produced in each vessel is trapped in a barium hydroxide (B78521) or sodium hydroxide solution and quantified by titration or with an inorganic carbon analyzer at regular intervals.
Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂). To be considered readily biodegradable, at least 60% of the ThCO₂ must be produced within a 10-day window during the 28-day test period.
Experimental workflow for the OECD 301B CO₂ Evolution Test.
Hydrolysis as a Function of pH: OECD 111
This guideline describes a procedure to determine the rate of abiotic hydrolysis of chemicals at different pH values.
Methodology:
Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
Test Substance Addition: A sterile solution of Dimethyl hexadecanedioate is added to the buffer solutions at a low concentration.
Incubation: The solutions are incubated in the dark at a constant temperature.
Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound using a suitable analytical method (e.g., HPLC or GC-MS).
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The hydrolysis rate constant and the half-life are then calculated for each pH.
Conclusion
In the absence of experimental data, a comprehensive assessment based on QSAR modeling and analogy to structurally similar compounds suggests that Dimethyl hexadecanedioate is not likely to be readily biodegradable but is expected to be inherently biodegradable in the environment. Its primary degradation pathway is predicted to be an initial enzymatic hydrolysis of the ester bonds, followed by the β-oxidation of the resulting hexadecanedioic acid. Due to its high LogKow and low water solubility, Dimethyl hexadecanedioate is expected to partition to soil and sediment, where it will be available for microbial degradation. Abiotic degradation processes such as hydrolysis and photolysis are considered to be minor contributors to its overall environmental fate. The generation of experimental data using standardized OECD protocols is essential to confirm these predictions and to conduct a thorough environmental risk assessment.
Protocols & Analytical Methods
Method
Application Note & Protocol: Synthesis of Dimethyl Hexadecanedioate via Fischer Esterification
Audience: Researchers, scientists, and drug development professionals. Introduction Dimethyl hexadecanedioate (B1242263) is a linear aliphatic diester with the molecular formula C₁₈H₃₄O₄.[1] It serves as a versatile chem...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl hexadecanedioate (B1242263) is a linear aliphatic diester with the molecular formula C₁₈H₃₄O₄.[1] It serves as a versatile chemical intermediate in various industrial applications, including the synthesis of polymers, plasticizers, and as an ingredient in skincare products and medicines.[2] The primary and most common method for its synthesis is the Fischer esterification of hexadecanedioic acid with methanol (B129727) in the presence of an acid catalyst.[1][2] This application note provides a detailed protocol for this synthesis, including reaction conditions, purification methods, and troubleshooting.
To a round-bottom flask, add hexadecanedioic acid and an excess of anhydrous methanol (e.g., 10-20 equivalents).[4]
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the diacid).[4]
2. Esterification Reaction:
Attach a reflux condenser to the flask.
Heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle.[5]
Maintain the reflux for several hours (e.g., 4-16 hours).[4][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting diacid.[4][5]
3. Work-up and Extraction:
Once the reaction is complete, allow the mixture to cool to room temperature.[4] The product may begin to crystallize.[5]
Reduce the volume of the reaction mixture using a rotary evaporator to remove most of the excess methanol.[4]
Dilute the residue with an organic solvent such as diethyl ether and water.[4]
Transfer the mixture to a separatory funnel and wash sequentially with:
Water
Saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst)
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]
4. Purification:
Recrystallization:
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., methanol).[6]
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[6]
Flash Column Chromatography:
If the product is not pure after recrystallization, further purification can be achieved by flash column chromatography on silica gel.[4]
A common eluent system is a hexane/ethyl acetate gradient.[4][5]
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[4][6]
Reaction and Optimization Parameters
Parameter
Recommended Condition
Rationale / Notes
Reactant Molar Ratio
1:10 to 1:20 (Diacid:Methanol)
Using a large excess of methanol shifts the equilibrium towards the product side (Le Chatelier's principle), increasing the yield.[4]
Catalyst
Concentrated H₂SO₄
A strong acid catalyst is required to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[7] Other acid catalysts like p-toluenesulfonic acid can also be used.[5]
Catalyst Loading
1-2% w/w of diacid
A catalytic amount is sufficient to accelerate the reaction.[4][8] Higher concentrations may promote side reactions.[5]
Reaction Temperature
Reflux (approx. 65 °C for methanol)
Heating increases the reaction rate. Refluxing ensures the reaction proceeds without loss of the volatile methanol.[5] Excessively high temperatures can favor polymerization.[5]
Reaction Time
4-16 hours
The reaction is reversible and requires sufficient time to reach equilibrium.[4][5] Reaction progress should be monitored.
Troubleshooting and Optimization
Issue
Potential Cause
Recommended Solution
Low Yield
- Reversible nature of the reaction (presence of water).[4] - Insufficient reaction time or suboptimal temperature.[4]
- Use a large excess of methanol.[4] - Ensure adequate refluxing time and temperature.[5] - For highly sensitive substrates, remove water using a Dean-Stark apparatus with a co-solvent like toluene.[4][5]
Incomplete Reaction
- Insufficient catalyst. - Short reaction time.
- Ensure proper catalyst concentration.[5] - Extend the reflux time and monitor the reaction by TLC or GC.[4][5]
Formation of Polymeric Byproducts
Intermolecular esterification of the dicarboxylic acid.[5]
- Avoid excessively high temperatures.[5] - Use a large excess of methanol to favor the formation of the diester over the polyester.[5]
Product Fails to Crystallize
- Presence of impurities. - Inappropriate recrystallization solvent.
- Purify the crude product by column chromatography before attempting recrystallization.[4] - Screen different solvents or solvent mixtures for recrystallization.[4]
Experimental Workflow Diagram
Caption: Synthesis and purification workflow for dimethyl hexadecanedioate.
Application Notes and Protocols for the Synthesis of Macrocycles via Acyloin Condensation of Dimethyl Hexadecanedioate
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed procedure for the synthesis of a 17-membered macrocycle, 2-hydroxycycloheptadecanone, through the intramolecular...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed procedure for the synthesis of a 17-membered macrocycle, 2-hydroxycycloheptadecanone, through the intramolecular acyloin condensation of dimethyl hexadecanedioate (B1242263). The protocol is based on the Rühlmann modification, which utilizes chlorotrimethylsilane (B32843) to trap the enediolate intermediate, thereby significantly improving the yield of the macrocyclization.[1][2] This method is a robust and classical approach for the formation of large carbocyclic rings and is particularly effective for rings of 10 members or more.[1][3] The resulting α-hydroxy ketone is a versatile intermediate for the synthesis of various complex macrocyclic compounds, which are of significant interest in drug discovery.
Introduction
Macrocycles represent a class of molecules with significant therapeutic potential due to their unique structural and conformational properties. The synthesis of these large ring structures, however, presents considerable challenges. The intramolecular acyloin condensation of long-chain dicarboxylic esters is a powerful and well-established method for the efficient synthesis of macrocycles.[3][4] This reaction involves the reductive coupling of two ester groups in the presence of metallic sodium to form an α-hydroxy ketone, also known as an acyloin.[5]
The Rühlmann modification of the acyloin condensation, which incorporates chlorotrimethylsilane as a trapping agent for the enediolate intermediate, has become the standard procedure for this transformation.[2][5] This modification prevents competing side reactions, such as the Dieckmann condensation, and leads to substantially higher yields of the desired macrocyclic acyloin.[2] This protocol details the application of this method to the synthesis of 2-hydroxycycloheptadecanone from dimethyl hexadecanedioate.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-hydroxycycloheptadecanone. The yield is based on analogous procedures for large-ring acyloin condensations.[6]
Step 1: Intramolecular Acyloin Condensation of Dimethyl Hexadecanedioate
This procedure is adapted from the Rühlmann modification of the acyloin condensation and is highly effective for the synthesis of large-ring macrocycles.
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use and maintained under a positive pressure of nitrogen.
Dispersion of Sodium: To the flask, add anhydrous toluene and sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.
Addition of Reagents: Once a fine dispersion is achieved, cool the mixture to room temperature. Add chlorotrimethylsilane to the flask.
Slow Addition of Diester: Dissolve dimethyl hexadecanedioate in anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred sodium dispersion over a period of 12-18 hours. A slow addition rate is crucial to favor intramolecular cyclization over intermolecular polymerization.[6]
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up: After the addition is complete and the reaction has gone to completion, cool the mixture to 0 °C. Cautiously add a mixture of diethyl ether and concentrated hydrochloric acid to quench the reaction and hydrolyze the silyl (B83357) enol ether intermediate.
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-hydroxycycloheptadecanone.
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Application of Dimethyl Hexadecanedioate in Polyester Synthesis: A Detailed Guide for Researchers
Introduction Dimethyl hexadecanedioate (B1242263), a long-chain aliphatic dicarboxylic acid ester, is a key monomer in the synthesis of specialized polyesters. Its sixteen-carbon backbone imparts unique properties to the...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Dimethyl hexadecanedioate (B1242263), a long-chain aliphatic dicarboxylic acid ester, is a key monomer in the synthesis of specialized polyesters. Its sixteen-carbon backbone imparts unique properties to the resulting polymers, including enhanced flexibility, hydrophobicity, and biodegradability. These characteristics make polyesters derived from dimethyl hexadecanedioate highly suitable for a variety of advanced applications, particularly in the biomedical and materials science fields. This document provides detailed application notes and experimental protocols for the synthesis of polyesters using dimethyl hexadecanedioate, aimed at researchers, scientists, and professionals in drug development.
Long-chain aliphatic polyesters, such as those synthesized from dimethyl hexadecanedioate, are gaining attention as alternatives to traditional petroleum-based plastics. Their inherent biodegradability and biocompatibility make them ideal for applications such as controlled drug delivery systems, tissue engineering scaffolds, and environmentally benign plastics. The incorporation of the long methylene (B1212753) sequence from hexadecanedioate into the polymer chain results in materials with properties that can bridge the gap between conventional polyesters and polyethylene, offering a unique combination of flexibility and thermal stability.
The primary application of dimethyl hexadecanedioate is in the synthesis of linear aliphatic polyesters through polycondensation reactions with various diols. The choice of the diol co-monomer allows for the fine-tuning of the final polymer's properties to suit specific applications.
Biomedical Applications:
Drug Delivery: The hydrophobic nature of polyesters derived from dimethyl hexadecanedioate makes them excellent candidates for encapsulating and controlling the release of hydrophobic drugs. The polymer matrix degrades via hydrolysis of its ester bonds into biocompatible and metabolizable byproducts, ensuring a safe release profile. These polyesters can be formulated into nanoparticles, microspheres, and implants for sustained and targeted drug delivery.
Tissue Engineering: The flexibility and biocompatibility of these polyesters make them suitable for fabricating scaffolds that mimic the extracellular matrix, promoting cell adhesion, proliferation, and tissue regeneration.
Industrial Applications:
Biodegradable Plastics: Polyesters based on dimethyl hexadecanedioate can be used to produce biodegradable films and packaging materials, addressing the environmental concerns associated with conventional plastics.
Adhesives and Coatings: The flexibility and adhesive properties of these polymers make them suitable for use in the formulation of specialty adhesives and coatings.
Quantitative Data Presentation
While specific data for polyesters derived directly from dimethyl hexadecanedioate is limited in publicly available literature, the following table presents representative data for analogous long-chain aliphatic polyesters. This data provides a reasonable expectation of the properties achievable with polyesters synthesized from dimethyl hexadecanedioate.
Note: This table presents data from various sources on long-chain aliphatic polyesters and is intended to be representative. Actual values for polyesters synthesized with dimethyl hexadecanedioate may vary depending on the specific reaction conditions and co-monomers used.
Experimental Protocols
The most common method for synthesizing high molecular weight polyesters from dimethyl hexadecanedioate and a diol is a two-stage melt polycondensation. This solvent-free method involves an initial transesterification step followed by a polycondensation step under high vacuum.
Protocol: Synthesis of Poly(butylene hexadecanedioate) via Two-Stage Melt Polycondensation
Materials:
Dimethyl hexadecanedioate (DMHD)
1,4-Butanediol (BDO) (a slight molar excess, e.g., 1.1:1 to 1.2:1 ratio to DMHD, is often used)
Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or Dibutyltin oxide (DBTO) (approx. 0.1 mol% relative to DMHD)
Charge the three-neck flask with equimolar amounts of dimethyl hexadecanedioate and a slight excess of 1,4-butanediol.
Add the catalyst to the reaction mixture.
Assemble the reaction apparatus and purge the system with dry nitrogen gas for at least 15-20 minutes to create an inert atmosphere.
Begin stirring and gradually heat the mixture to 180-200°C under a slow stream of nitrogen.
Methanol will be produced as a byproduct of the transesterification reaction and will distill over into the receiving flask.
Maintain this temperature for 2-4 hours, or until the majority of the theoretical amount of methanol has been collected.
Stage 2: Polycondensation
Gradually increase the temperature of the reaction mixture to 220-240°C.
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This should be done carefully to avoid excessive foaming.
The removal of excess 1,4-butanediol under vacuum drives the equilibrium towards the formation of a high molecular weight polymer.
Continue the reaction under high vacuum for an additional 3-6 hours. The viscosity of the molten polymer will noticeably increase during this stage.
To terminate the reaction, remove the heat source and break the vacuum with nitrogen gas.
Allow the polymer to cool to room temperature under the inert atmosphere.
Purification:
Dissolve the synthesized polyester in a suitable solvent, such as chloroform.
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol, with vigorous stirring.
Collect the precipitated polymer by filtration.
Wash the polymer with fresh cold methanol to remove any unreacted monomers or oligomers.
Dry the purified polyester in a vacuum oven at room temperature until a constant weight is achieved.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of polyesters using dimethyl hexadecanedioate via a two-stage melt polycondensation process.
Workflow for two-stage melt polycondensation.
Application
Application Notes and Protocols: Use of Dimethyl Hexadecanedioate in the Formulation of Biodegradable Polymers
Introduction Dimethyl hexadecanedioate (B1242263) is the dimethyl ester of hexadecanedioic acid, a C16 linear dicarboxylic acid. As a long-chain aliphatic monomer, it is a valuable building block for synthesizing flexibl...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Dimethyl hexadecanedioate (B1242263) is the dimethyl ester of hexadecanedioic acid, a C16 linear dicarboxylic acid. As a long-chain aliphatic monomer, it is a valuable building block for synthesizing flexible and hydrophobic biodegradable polyesters. These polymers are part of the long-chain aliphatic polyester (B1180765) family, known for their biocompatibility and biodegradability, making them suitable for a range of applications in the biomedical and pharmaceutical fields, including medical implants and controlled drug delivery systems.[1] The long methylene (B1212753) sequence in the polymer backbone creates materials that can bridge the property gap between conventional polyesters and polyethylene.[1]
Polymers derived from dimethyl hexadecanedioate are typically synthesized through polycondensation reactions, such as melt polycondensation or enzymatic polymerization.[2] Their degradation is primarily driven by the hydrolysis of ester linkages, a process that can be accelerated by enzymes.[2][3] The resulting degradation products, a C16 dicarboxylic acid and a diol, are generally considered to have low toxicity.[2] The tunable degradation rates and hydrophobicity of these polymers allow for the controlled release of therapeutic agents, making them promising candidates for drug development.[2][4]
Polymer Synthesis Protocols
Two primary methods for synthesizing polyesters from dimethyl hexadecanedioate are melt polycondensation and enzymatic polymerization.
Melt Polycondensation
Melt polycondensation is a standard method for polyester synthesis. It involves reacting a diol with a dicarboxylic acid ester at high temperatures under vacuum to remove the methanol (B129727) byproduct, driving the reaction toward the formation of high molecular weight polymers.[1][5]
Add equimolar amounts of dimethyl hexadecanedioate and the selected diol to a clean, dry three-neck round-bottom flask.[5]
Add the catalyst (e.g., ~0.1 mol% DBTO relative to the diacid ester).
First Stage (Transesterification):
Assemble the reaction apparatus and purge the system with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere.
Begin stirring and heat the mixture to 180-220°C under a gentle flow of inert gas.[1][4]
Maintain this temperature for 2-4 hours. During this stage, the transesterification reaction occurs, and the methanol byproduct will distill and collect in the receiving flask.[1][5] Monitor the reaction by the amount of methanol collected.[1]
Second Stage (Polycondensation):
Gradually increase the temperature to 220-260°C.[1]
Simultaneously, slowly apply a vacuum, gradually reducing the pressure to below 1 mbar to facilitate the removal of excess diol and methanol, driving the polymerization to achieve a higher molecular weight.[5]
Continue the reaction under high vacuum for 4-8 hours. The viscosity of the mixture will increase significantly as the polymer chains grow.[4]
Polymer Isolation and Purification:
Once the desired viscosity is reached, cool the reaction mixture to room temperature under an inert atmosphere.[4]
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform).
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol while stirring vigorously.[1][4]
Filter the precipitated polymer and wash it with fresh methanol.[1]
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.[1]
Caption: Workflow for two-stage melt polycondensation synthesis.
Enzymatic Polymerization
Enzymatic polymerization is a more environmentally friendly method that utilizes lipases as catalysts under milder reaction conditions, which can reduce side reactions and improve biocompatibility.[1] Candida antarctica lipase (B570770) B (CALB) is a commonly used enzyme for this process.[1]
Experimental Protocol:
Materials and Equipment:
Dimethyl hexadecanedioate
Diol (e.g., 1,6-hexanediol)
Immobilized Candida antarctica lipase B (CALB)
Anhydrous solvent (e.g., diphenyl ether)
Reaction vessel with Dean-Stark trap or molecular sieves
Magnetic stirrer and heating plate
Vacuum pump
Procedure:
Reaction Setup:
In a reaction vessel, dissolve equimolar amounts of dimethyl hexadecanedioate and the diol in an anhydrous solvent.
Add immobilized CALB (typically 5-10% by weight of total monomers).
Equip the vessel to remove methanol, for example, by using a Dean-Stark trap or by adding activated molecular sieves.
Polymerization:
Heat the reaction mixture to a moderate temperature (e.g., 60-90°C) with continuous stirring.
Apply a vacuum to the system to facilitate the removal of the methanol byproduct and shift the equilibrium towards polymer formation.
Allow the reaction to proceed for 24-72 hours.
Polymer Isolation and Purification:
After the reaction, remove the immobilized enzyme by filtration.
Precipitate the polymer by adding the filtrate to a non-solvent like cold methanol.[1]
Collect the polymer by filtration and dry it in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.[1]
Caption: Workflow for enzymatic polymerization using lipase.
Data Presentation
The properties of polyesters derived from dimethyl hexadecanedioate will vary depending on the comonomer diol and the synthesis conditions. The following tables provide representative data based on studies of similar long-chain aliphatic polyesters.[1]
Table 1: Typical Reaction Parameters for Melt Polycondensation
Analyze the second heating scan to determine Tg and Tm.
Thermogravimetric Analysis (TGA):
Purpose: To evaluate the thermal stability and decomposition temperature (Td) of the polymer.
Procedure:
Place 5-10 mg of the polymer sample into a TGA pan.
Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.[1][7]
Determine the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs.[1]
Molecular Weight Analysis
Gel Permeation Chromatography (GPC):
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Procedure:
Dissolve the polymer in a suitable solvent (e.g., chloroform, tetrahydrofuran) at a concentration of ~1 mg/mL.
Filter the solution through a 0.45 µm filter.
Inject the sample into the GPC system.
Use polystyrene or polymethyl methacrylate (B99206) standards for calibration to determine the molecular weight distribution.
Applications in Drug Delivery
Polyesters derived from dimethyl hexadecanedioate are promising for drug delivery applications due to their biodegradability and biocompatibility.[4] Their hydrophobic nature makes them suitable for encapsulating lipophilic drugs, and their tunable degradation kinetics allow for controlled, sustained release.[1][8]
The primary mechanism for drug release is the bulk erosion of the polymer matrix through the hydrolysis of its ester bonds. The degradation rate, and thus the drug release profile, can be tailored by altering the polymer's crystallinity and molecular weight.[1] Generally, lower crystallinity results in faster degradation and drug release.[1][9]
Caption: Drug release via hydrolysis and erosion of a polymer matrix.
Biodegradability and Biocompatibility Protocols
Biodegradation Assessment
The biodegradability of these polyesters stems from their hydrolyzable ester linkages, which are susceptible to enzymatic degradation.[2] The rate of degradation is influenced by factors such as molecular weight, crystallinity, and hydrophobicity.[9][10]
Protocol: In Vitro Enzymatic Degradation
Purpose: To assess the rate of polymer degradation in the presence of specific enzymes.
Materials: Polymer films of known weight and surface area, phosphate-buffered saline (PBS, pH 7.4), lipase from Pseudomonas sp. or Candida sp.[10][11]
Procedure:
Prepare polymer films of uniform thickness and cut them into samples of known dimensions.
Dry the films under vacuum to a constant weight (Winitial).
Immerse the films in PBS (pH 7.4) containing a specific concentration of lipase (e.g., 1 mg/mL). Use PBS without the enzyme as a control.
Incubate the samples at 37°C with gentle agitation.
At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the films, rinse them with distilled water, and dry them under vacuum to a constant weight (Wfinal).
Calculate the percentage weight loss: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.
The degradation products in the liquid fraction can be analyzed by HPLC or GPC.[10][11]
Biocompatibility Assessment
Polymers intended for biomedical applications must be biocompatible, meaning they do not elicit a significant adverse immune response.[12][13] In vitro screening is a crucial first step in assessing biocompatibility.[14]
Protocol: In Vitro Cytotoxicity (MTT Assay)
Purpose: To evaluate the effect of polymer extracts on cell viability.
Procedure:
Extract Preparation: Prepare polymer extracts according to ISO 10993-5 standards by incubating the sterilized polymer material in a cell culture medium for 24-72 hours.
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and incubate until cells reach ~80% confluency.
Exposure: Remove the culture medium and replace it with the prepared polymer extracts. Include negative (fresh medium) and positive (e.g., dilute phenol) controls.
Incubation: Incubate the cells with the extracts for 24 hours.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
Solubilization & Measurement: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12] Read the absorbance at 570 nm using a microplate reader.[12]
Analysis: Calculate cell viability as a percentage relative to the negative control.
Caption: Simplified signaling of a material-induced inflammatory response.
Application Notes and Protocols for Dimethyl Hexadecanedioate in Condensation Polymerization
For Researchers, Scientists, and Drug Development Professionals Introduction Dimethyl hexadecanedioate (B1242263), the dimethyl ester of hexadecanedioic acid (a C16 linear dicarboxylic acid), is a key monomer for the syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl hexadecanedioate (B1242263), the dimethyl ester of hexadecanedioic acid (a C16 linear dicarboxylic acid), is a key monomer for the synthesis of long-chain aliphatic polyesters. These polyesters are gaining significant attention in the pharmaceutical and biomedical fields due to their biodegradability, biocompatibility, and tunable physicochemical properties. The long aliphatic chain of the hexadecanedioate moiety imparts hydrophobicity and flexibility to the polymer backbone, making the resulting materials suitable for a variety of applications, including controlled drug delivery systems, medical implants, and scaffolds for tissue engineering.
This document provides detailed application notes and experimental protocols for the synthesis of polyesters via condensation polymerization of dimethyl hexadecanedioate with various diols. It covers two primary synthesis methods: melt polycondensation and enzymatic polymerization, and includes tabulated data for key polymer properties and detailed characterization methods.
Data Presentation
The following tables summarize the key reaction parameters and representative physicochemical properties of polyesters synthesized from dimethyl hexadecanedioate and various aliphatic diols.
Note on Data: Specific experimental data for polyesters derived exclusively from dimethyl hexadecanedioate is limited in publicly available literature. The data presented below is a combination of reported values for polyesters of 10,16-dihydroxyhexadecanoic acid (a C16 monomer) and typical values for analogous long-chain aliphatic polyesters. These values should be considered as representative and may vary based on specific experimental conditions.
Table 1: Reaction Parameters for Polyester (B1180765) Synthesis via Melt Polycondensation
Parameter
Value
Monomers
Diester
Dimethyl Hexadecanedioate
Diol
1,4-Butanediol, 1,6-Hexanediol, 1,8-Octanediol
Catalyst
Type
Dibutyltin Oxide (DBTO) or Titanium(IV) Isopropoxide (TIPT)
Concentration
~0.1-0.2 mol% relative to the diester
Reaction Conditions
Stage 1: Transesterification
160-180 °C, 2-3 hours under inert atmosphere (e.g., Nitrogen)
Stage 2: Polycondensation
200-220 °C, 3-5 hours under high vacuum (<1 mbar)
Atmosphere
Inert (Nitrogen or Argon)
Table 2: Representative Properties of Polyesters Derived from Hexadecanedioic Acid and Aliphatic Diols
Property
Poly(butylene hexadecanedioate)
Poly(hexamethylene hexadecanedioate)
Poly(octamethylene hexadecanedioate)
Molecular Weight
Number Average (Mn, g/mol )
15,000 - 30,000
20,000 - 40,000
25,000 - 50,000
Weight Average (Mw, g/mol )
30,000 - 60,000
40,000 - 80,000
50,000 - 100,000
Polydispersity Index (PDI)
1.8 - 2.5
1.8 - 2.5
1.8 - 2.5
Thermal Properties
Melting Temperature (Tm, °C)
60 - 70
65 - 75
70 - 80
Glass Transition Temp. (Tg, °C)
-35 to -25
-40 to -30
-45 to -35
Decomposition Temp. (Td, °C)
> 300
> 300
> 300
Mechanical Properties
Young's Modulus (MPa)
150 - 250
100 - 200
80 - 150
Tensile Strength (MPa)
15 - 25
10 - 20
8 - 15
Elongation at Break (%)
400 - 600
500 - 800
600 - 1000
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation
This protocol describes a common method for synthesizing high molecular weight polyesters from dimethyl hexadecanedioate and a linear aliphatic diol (e.g., 1,6-hexanediol).
Materials:
Dimethyl hexadecanedioate
1,6-Hexanediol (or other diol)
Dibutyltin oxide (DBTO) or Titanium(IV) isopropoxide (TIPT)
Monomer and Catalyst Charging: In a clean, dry three-neck round-bottom flask, add equimolar amounts of dimethyl hexadecanedioate and the chosen diol (e.g., 1,6-hexanediol).
Catalyst Addition: Add the catalyst (e.g., DBTO at ~0.1 mol% relative to the diester).
Inert Atmosphere: Purge the reaction vessel with high-purity nitrogen or argon for at least 30 minutes to remove oxygen and moisture. Maintain a gentle flow of inert gas throughout this stage.
Heating and Reaction: Begin stirring the mixture and gradually heat the flask to 160-180 °C. Methanol will be produced as a byproduct and will begin to distill.
Methanol Collection: Continue this stage for approximately 2-3 hours, or until the majority of the theoretical amount of methanol has been collected in the receiving flask.
Stage 2: Polycondensation
Temperature Increase: Gradually increase the temperature of the reaction mixture to 200-220 °C.
Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over about 1 hour. This facilitates the removal of excess diol and drives the polymerization to higher molecular weights.
Viscosity Increase: As the polycondensation proceeds, the viscosity of the molten polymer will noticeably increase. The stirring speed may need to be adjusted.
Reaction Termination: Continue the reaction under high vacuum for an additional 3-5 hours. The reaction is typically stopped when the desired melt viscosity is achieved.
Cooling and Polymer Recovery: Break the vacuum by introducing nitrogen gas and then turn off the heat. Allow the polymer to cool to room temperature under the inert atmosphere. The solid polyester can then be removed from the flask.
Purification:
Dissolve the synthesized polyester in a suitable solvent, such as chloroform.
Precipitate the polyester by slowly adding the solution to a large volume of cold methanol while stirring vigorously.
Collect the precipitated polymer by filtration.
Wash the polymer with fresh cold methanol to remove any unreacted monomers or oligomers.
Dry the purified polyester under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Enzymatic Polymerization
This protocol outlines the synthesis of polyesters using an enzymatic catalyst, which allows for milder reaction conditions.
Materials:
Dimethyl hexadecanedioate
1,8-Octanediol (or other diol)
Immobilized Candida antarctica Lipase (B570770) B (e.g., Novozym 435)
Reaction Setup: In a dry Schlenk flask, combine equimolar amounts of dimethyl hexadecanedioate and the chosen diol (e.g., 1,8-octanediol).
Solvent and Catalyst Addition: Add anhydrous toluene or diphenyl ether to dissolve the monomers. Add immobilized lipase (typically 5-10% by weight of the total monomers) and activated molecular sieves to the flask.
Inert Atmosphere: Seal the flask and purge with an inert gas for 15-20 minutes.
Polymerization: Place the flask on the magnetic stirrer with heating and maintain a temperature of 60-90 °C. The reaction is typically carried out for 24-72 hours.
Byproduct Removal: To drive the reaction towards polymer formation, periodically apply a vacuum to the system to remove the methanol byproduct.
Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots and analyzing the molecular weight using Gel Permeation Chromatography (GPC).
Reaction Termination: After the desired reaction time, cool the mixture to room temperature.
Purification:
If a solvent was used, filter the reaction mixture to remove the enzyme and molecular sieves.
Concentrate the filtrate using a rotary evaporator.
Precipitate the polyester by pouring the concentrated solution into a large volume of cold methanol with vigorous stirring.
Collect the precipitated polymer by filtration.
Wash the polymer with fresh cold methanol.
Dry the final polyester product under vacuum at room temperature until a constant weight is achieved.
Visualizations
Caption: Workflow for Two-Stage Melt Polycondensation.
Caption: Workflow for Enzymatic Polymerization.
Application in Drug Delivery: Targeting Apoptotic Pathways in Colorectal Cancer
Polyesters derived from dimethyl hexadecanedioate can be formulated into nanoparticles for the targeted delivery of chemotherapeutic agents. A key strategy in cancer therapy is to induce apoptosis (programmed cell death) in tumor cells. The diagram below illustrates a simplified signaling pathway for apoptosis in colorectal cancer, which can be targeted by drugs delivered via polyester-based nanoparticles. These nanoparticles can encapsulate a drug that, for example, inhibits anti-apoptotic proteins like BCL-2, leading to the activation of the caspase cascade and subsequent cell death.
Caption: Targeted Apoptosis Pathway in Colorectal Cancer.
Application
Application Notes and Protocols for the Formulation of Flexible PVC with Dimethyl Hexadecanedioate
For Researchers, Scientists, and Drug Development Professionals Introduction Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. In its rigid form, its applications are extensive; however, for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. In its rigid form, its applications are extensive; however, for many uses, particularly in the medical and pharmaceutical fields, a flexible form is required. This flexibility is achieved through the addition of plasticizers, which are additives that increase the polymer's plasticity and reduce its brittleness. The choice of plasticizer is critical, as it influences not only the mechanical properties of the final product but also its biocompatibility and potential for leachables and extractables.
Dimethyl hexadecanedioate (B1242263), a long-chain aliphatic dicarboxylate ester, presents a promising alternative to traditional phthalate-based plasticizers, which have come under scrutiny due to health and environmental concerns. As a bio-based plasticizer, it is derived from renewable resources and is anticipated to offer improved biocompatibility and reduced migration. Long-chain aliphatic esters have been shown to be effective plasticizers for PVC, enhancing flexibility while maintaining good thermal stability.[1][2]
These application notes provide a comprehensive guide to the formulation and evaluation of flexible PVC using Dimethyl hexadecanedioate as a primary plasticizer. Detailed experimental protocols are provided to enable researchers and scientists to effectively characterize the resulting material and assess its suitability for various applications, including medical devices and drug delivery systems.
Data Presentation: Comparative Performance of Dimethyl Hexadecanedioate
The following tables summarize the expected performance of flexible PVC formulated with Dimethyl hexadecanedioate compared to standard plasticizers such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Di(2-ethylhexyl) adipate (B1204190) (DOA). The data for Dimethyl hexadecanedioate is estimated based on the performance of structurally similar long-chain aliphatic dicarboxylate esters, such as dibutyl sebacate.[3][4][5]
Table 1: Mechanical Properties of Plasticized PVC (40 phr plasticizer)
Property
Dimethyl Hexadecanedioate (Estimated)
DEHP (Typical)
DOA (Typical)
ASTM Method
Tensile Strength (MPa)
15 - 20
18 - 25
16 - 22
D638
Elongation at Break (%)
350 - 450
250 - 350
300 - 400
D638
Shore A Hardness
80 - 85
85 - 90
82 - 88
D2240
Table 2: Thermal and Physical Properties of Plasticized PVC (40 phr plasticizer)
Property
Dimethyl Hexadecanedioate (Estimated)
DEHP (Typical)
DOA (Typical)
ASTM Method
Glass Transition Temp. (Tg) (°C)
-25 to -15
-20 to -10
-30 to -20
D3418 (DSC)
10% Weight Loss Temp. (°C)
> 250
~240
~230
E1131 (TGA)
Density (g/cm³)
1.18 - 1.22
1.20 - 1.24
1.19 - 1.23
D792
Migration (Weight Loss, %)
< 2
5 - 10
3 - 7
ISO 177
Experimental Protocols
Preparation of Flexible PVC Films (Solvent Casting Method)
This protocol is suitable for preparing small, uniform films for initial screening and characterization.
Materials and Equipment:
PVC resin (e.g., K-value 67-70)
Dimethyl hexadecanedioate
Tetrahydrofuran (THF), analytical grade
Heat stabilizer (e.g., Ca/Zn stearate)
Glass petri dishes or flat glass plates
Magnetic stirrer with hotplate
Fume hood
Drying oven
Procedure:
In a fume hood, dissolve 10 g of PVC resin in 100 mL of THF by stirring at 50°C until a clear, homogeneous solution is obtained.[6]
Add the desired amount of Dimethyl hexadecanedioate (e.g., 4 g for 40 phr) and heat stabilizer (e.g., 0.2 g for 2 phr) to the solution.
Continue stirring until all components are fully dissolved.
Pour the solution into a clean, level glass petri dish or onto a glass plate.
Allow the solvent to evaporate slowly in the fume hood at ambient temperature for 24 hours.
Transfer the cast film to a drying oven and dry at 60°C under vacuum for at least 12 hours to remove any residual solvent.
Carefully peel the film from the glass substrate.
Experimental workflow for solvent casting of PVC films.
Mechanical Properties Testing
a. Tensile Properties (ASTM D638)
This test determines the tensile strength and elongation at break of the plasticized PVC.[6][7]
Procedure:
Cut dumbbell-shaped specimens from the prepared PVC films using a die cutter (Type IV for non-rigid plastics).[7]
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
Measure the thickness and width of the narrow section of each specimen.
Mount the specimen in the grips of a universal testing machine.
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.[8]
Record the maximum load and the elongation at break.
Calculate tensile strength and percent elongation.
b. Hardness (ASTM D2240)
This test measures the indentation hardness of the material.[9][10]
Procedure:
Stack several layers of the PVC film to achieve a minimum thickness of 6 mm.[10]
Place the specimen on a hard, flat surface.
Press the durometer (Shore A scale) firmly onto the specimen, ensuring the presser foot is in full contact.
Read the hardness value within one second of firm contact.[11]
Take at least five readings at different locations on the specimen and calculate the average.
Workflow for mechanical properties testing.
Thermal Analysis
a. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
DSC is used to determine the glass transition temperature, a key indicator of plasticizer efficiency.[12][13]
Procedure:
Cut a small sample (5-10 mg) from the PVC film.
Seal the sample in an aluminum DSC pan.
Place the pan in the DSC cell.
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical temperature range would be from -80°C to 120°C.
The Tg is determined as the midpoint of the step transition in the heat flow curve during the second heating scan.[14]
b. Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability.
Procedure:
Place a small sample (10-15 mg) of the PVC film in a TGA pan.
Heat the sample at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere. A typical temperature range would be from 30°C to 600°C.
Record the weight loss as a function of temperature.
Determine the onset temperature of degradation and the temperature at which 10% and 50% weight loss occurs.
Workflow for thermal analysis of plasticized PVC.
Migration Resistance Test
This test evaluates the tendency of the plasticizer to migrate out of the PVC matrix.
Procedure (based on solvent extraction):
Cut a precisely weighed piece of the PVC film (e.g., 2 cm x 2 cm).
Immerse the film in a known volume of a solvent such as n-hexane or ethanol (B145695) at a specified temperature (e.g., 50°C) for a set duration (e.g., 24 hours).
Remove the film, gently wipe off excess solvent, and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Calculate the percentage weight loss, which corresponds to the amount of migrated plasticizer.
Conclusion
Dimethyl hexadecanedioate shows significant promise as a bio-based plasticizer for flexible PVC applications. Its long aliphatic chain is expected to impart excellent flexibility and low-temperature performance. Furthermore, its higher molecular weight compared to some traditional plasticizers suggests potentially lower migration, a critical factor for medical and pharmaceutical applications. The protocols outlined in these application notes provide a standardized framework for the formulation and comprehensive evaluation of PVC plasticized with Dimethyl hexadecanedioate, enabling a thorough comparison with existing materials and facilitating the development of safer and more sustainable flexible PVC products.
Dimethyl hexadecanedioate (B1242263) (CAS No. 106-19-4), the dimethyl ester of hexadecanedioic acid, is a long-chain aliphatic diester. While not a primary odorant, its physicochemical properties suggest potential utility in modern fragrance compositions as a versatile solvent, carrier, and fixative. Its low volatility, high boiling point, and excellent solvency for a wide range of fragrance raw materials make it a candidate for enhancing the stability, longevity, and overall performance of a scent.
These application notes provide a comprehensive overview of the potential uses of Dimethyl hexadecanedioate in fragrance formulations. The document outlines its physical properties, proposes its functional roles, and provides detailed protocols for its evaluation and incorporation into fragrance concentrates and finished products. The information is intended for researchers, perfumers, and formulation scientists in the fragrance and consumer products industries.
Physicochemical Properties
The performance of Dimethyl hexadecanedioate in a fragrance formulation is largely dictated by its physical and chemical properties. A summary of these key parameters is provided in the table below.
Property
Value
Significance in Fragrance Applications
IUPAC Name
Dimethyl hexadecanedioate
Standard chemical identifier.
CAS Number
106-19-4
Unique registry number for substance identification.
Molecular Formula
C₁₈H₃₄O₄
Influences molecular weight and polarity.
Molecular Weight
314.46 g/mol
Contributes to its low volatility.
Appearance
White crystalline solid or powder
Requires solubilization for use in liquid fragrance systems.
Boiling Point
356.7 °C at 760 mmHg
Indicates very low volatility, a key property for a fixative.
Melting Point
56-59 °C
The compound is a solid at room temperature.
Solubility
Soluble in ethanol (B145695) and other organic solvents; Insoluble in water.
Compatible with standard fragrance diluents.
Vapor Pressure
~1.4 x 10⁻⁵ mmHg at 25 °C (estimated)
Extremely low vapor pressure confirms its potential as a base note and fixative.
Odor Profile
Faint, waxy, or fatty odor
Its low intrinsic odor ensures minimal interference with the intended fragrance profile.
Applications in Fragrance Compositions
Based on its properties, Dimethyl hexadecanedioate can serve several functions within a fragrance formulation:
Fixative: Due to its high molecular weight and low vapor pressure, it can slow down the evaporation of more volatile fragrance ingredients, thereby increasing the tenacity and longevity of the scent on the skin or in the air.
Solvent/Carrier: It can be used to dissolve solid fragrance raw materials or highly viscous materials, facilitating their incorporation into a fragrance concentrate. Its excellent solvency can also help to create homogenous and stable formulations.
Modifier/Blender: In complex accords, it can act as a blender, helping to meld different fragrance notes together to create a more seamless and harmonious scent profile. Its faint waxy character can also add a subtle textural effect to the overall composition.
Diluent in Functional Fragrances: In applications such as candles, air fresheners, and other products where a slow release of fragrance is desired, Dimethyl hexadecanedioate can be used as a non-flammable, stable diluent.
Experimental Protocols
The following protocols are designed to evaluate the performance of Dimethyl hexadecanedioate in a standard fragrance composition.
Protocol for Evaluating Fixative Properties
Objective: To determine the effect of Dimethyl hexadecanedioate on the longevity of a model fragrance.
Materials:
Dimethyl hexadecanedioate
A model fragrance concentrate (e.g., a simple floral or citrus accord)
Ethanol (perfumer's grade)
Glass beakers and stirring rods
Digital scale (4 decimal places)
Blotter strips (smelling strips)
Controlled environment chamber (25°C, 50% RH)
Trained sensory panel
Procedure:
Preparation of Test Samples:
Control Sample: Prepare a 10% solution of the model fragrance concentrate in ethanol.
Test Sample: Prepare a solution containing 10% model fragrance concentrate, 5% Dimethyl hexadecanedioate, and 85% ethanol. Ensure the Dimethyl hexadecanedioate is fully dissolved.
Application:
Dip one blotter strip into the Control Sample and another into the Test Sample for 5 seconds.
Remove the blotters and allow the excess to drip off.
Place the blotters in the controlled environment chamber.
Sensory Evaluation:
A trained sensory panel will evaluate the odor intensity of the blotters at regular intervals (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours).
Panelists will rate the perceived intensity on a scale of 0 (no odor) to 9 (very strong odor).
Data Analysis:
Plot the average odor intensity versus time for both the Control and Test samples.
Compare the decay curves to determine if the presence of Dimethyl hexadecanedioate resulted in a slower decline in odor intensity over time.
Protocol for Assessing Solvency of Solid Fragrance Materials
Objective: To determine the maximum solubility of a solid fragrance raw material in Dimethyl hexadecanedioate.
Materials:
Dimethyl hexadecanedioate
A solid fragrance raw material (e.g., Vanillin, Coumarin, or a synthetic musk)
Heated magnetic stirrer
Glass vials with screw caps
Digital scale
Procedure:
Preparation:
Weigh 5 grams of Dimethyl hexadecanedioate into a glass vial.
Heat the vial on the heated magnetic stirrer to just above its melting point (e.g., 65°C) to create a liquid.
Titration:
Gradually add small, pre-weighed amounts of the solid fragrance raw material to the molten Dimethyl hexadecanedioate while stirring.
Continue adding the solid material until it no longer dissolves and a saturated solution is formed (i.e., solid particles remain suspended after prolonged stirring).
Calculation:
Record the total weight of the solid fragrance material that was successfully dissolved.
Calculate the solubility as a weight percentage (w/w).
Visualized Workflows and Relationships
The following diagrams illustrate key processes in the evaluation and application of Dimethyl hexadecanedioate in fragrance development.
Caption: Workflow for evaluating the fixative properties of Dimethyl hexadecanedioate (DMHD).
Caption: Protocol for determining the solubility of a solid aromatic in Dimethyl hexadecanedioate.
Safety and Regulatory Considerations
Dimethyl hexadecanedioate is not currently listed as a fragrance ingredient by the International Fragrance Association (IFRA) or the Flavor and Extract Manufacturers Association (FEMA). As such, any use in commercial fragrance compositions would require a full safety assessment, including dermal sensitization, phototoxicity, and irritation studies, to ensure compliance with regional and international regulations. It is recommended to consult with regulatory experts before commercialization.
Conclusion
Dimethyl hexadecanedioate presents a promising profile for use as a multifunctional ingredient in fragrance compositions. Its low intrinsic odor, excellent solvency, and low volatility position it as a potentially valuable tool for perfumers looking to enhance the performance and stability of their creations. The experimental protocols provided herein offer a starting point for the systematic evaluation of this material. Further research, particularly in the area of sensory analysis and stability testing in various product bases, is warranted to fully elucidate its benefits and limitations.
Application
Application Note: Dimethyl Hexadecanedioate as a Phase Change Material for Thermal Energy Storage
Introduction Dimethyl hexadecanedioate (B1242263), a long-chain dicarboxylic acid ester, presents significant potential as an organic phase change material (PCM) for thermal energy storage (TES) applications. PCMs are su...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Dimethyl hexadecanedioate (B1242263), a long-chain dicarboxylic acid ester, presents significant potential as an organic phase change material (PCM) for thermal energy storage (TES) applications. PCMs are substances that absorb and release large amounts of latent heat at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This property makes them highly effective for maintaining stable temperatures in various systems. With a melting point in a useful range for many low-to-medium temperature applications, Dimethyl hexadecanedioate is a promising candidate for enhancing energy efficiency in buildings, electronics, and other industrial processes. This application note provides an overview of its properties, potential applications, and protocols for its characterization.
High Latent Heat Storage Capacity: Like other long-chain esters, Dimethyl hexadecanedioate is expected to have a high latent heat of fusion, allowing it to store significant amounts of thermal energy per unit mass.[2]
Appropriate Phase Transition Temperature: Its melting point of approximately 53°C makes it suitable for applications such as waste heat recovery, solar thermal energy storage, and maintaining temperatures in electronic devices.
Chemical Stability: Organic esters are generally chemically stable and undergo minimal degradation after repeated melting/freezing cycles.
Low Vapor Pressure: It exhibits a low vapor pressure, which is advantageous for safety and long-term performance in enclosed systems.
Non-Corrosive: As an organic compound, it is typically non-corrosive to common container materials.
Potential Applications
The properties of Dimethyl hexadecanedioate make it a versatile PCM for various applications:
Building Energy Management: Incorporation into building materials (e.g., wallboards, plaster) to passively regulate indoor temperatures, reducing heating and cooling loads.
Thermal Management of Electronics: Integration into heat sinks and other cooling components to absorb and dissipate heat generated by electronic devices, preventing overheating and improving performance and reliability.
Solar Energy Storage: Use in solar thermal systems to store heat collected during the day for use during the night or on cloudy days.
Waste Heat Recovery: Capturing and storing waste heat from industrial processes for later use, improving overall energy efficiency.
Thermal Protection of Temperature-Sensitive Products: Use in packaging and containers to protect pharmaceuticals, food, and other sensitive goods from temperature fluctuations during transport and storage.
Experimental Protocols
Determination of Melting Point and Latent Heat of Fusion by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for characterizing the phase change properties of Dimethyl hexadecanedioate using a heat-flux DSC instrument.
Materials and Equipment:
Dimethyl hexadecanedioate sample
Differential Scanning Calorimeter (DSC)
Aluminum DSC pans and lids
Microbalance (accurate to ±0.01 mg)
Inert gas supply (e.g., Nitrogen)
Procedure:
Sample Preparation:
Accurately weigh 5-10 mg of the Dimethyl hexadecanedioate sample into an aluminum DSC pan using a microbalance.
Hermetically seal the pan with an aluminum lid.
Prepare an empty, sealed aluminum pan to be used as a reference.
Instrument Setup and Calibration:
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
Place the sample pan and the reference pan into the DSC cell.
Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere.
Thermal Program:
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C) for 5 minutes.
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature significantly above its melting point (e.g., 80°C).
Hold the sample at the upper temperature for 5 minutes to ensure complete melting.
Cool the sample at a controlled rate (e.g., 10°C/min) back to the initial temperature.
Hold the sample at the initial temperature for 5 minutes.
Perform a second heating and cooling cycle using the same parameters to ensure thermal history erasure and obtain reliable data.
Data Analysis:
From the second heating scan, determine the onset temperature of melting, the peak melting temperature, and the endset temperature from the resulting DSC thermogram.
Integrate the area under the melting peak to calculate the latent heat of fusion (ΔHfus) in Joules per gram (J/g).
Similarly, analyze the cooling curve to determine the crystallization temperature and the latent heat of solidification.
Measurement of Thermal Conductivity
The transient plane source (TPS) method is a common and reliable technique for measuring the thermal conductivity of solid and liquid materials.
Materials and Equipment:
Dimethyl hexadecanedioate sample
Transient Plane Source (TPS) instrument
TPS sensor
Sample holder
Temperature-controlled environment (e.g., oven or environmental chamber)
Procedure:
Sample Preparation:
Prepare two identical, flat, and smooth solid samples of Dimethyl hexadecanedioate with a thickness sufficient to ensure that the heat wave does not reach the outer boundary during the measurement time. This can be achieved by melting the material and casting it into a mold.
Ensure the surfaces that will be in contact with the sensor are perfectly flat to minimize thermal contact resistance.
Instrument Setup:
Place the TPS sensor between the two identical sample halves, ensuring good thermal contact.
Place the sample-sensor assembly into the sample holder.
Connect the sensor to the TPS instrument.
Measurement:
Place the entire assembly in a temperature-controlled environment and allow it to reach thermal equilibrium at the desired measurement temperature.
Initiate the measurement sequence through the instrument's software. The instrument will pass a short electrical current through the sensor, which acts as both a heat source and a temperature sensor.
The instrument records the temperature increase of the sensor as a function of time.
Data Analysis:
The software analyzes the temperature versus time data to calculate the thermal conductivity of the material. The analysis is based on the principle that the rate of temperature increase is directly related to the thermal transport properties of the surrounding material.
Repeat the measurement at different temperatures as required.
Visualizations
Caption: Experimental workflow for characterizing Dimethyl hexadecanedioate as a PCM.
Caption: Relationship between molecular structure and thermal properties of long-chain esters.
Common impurities in Dimethyl hexadecanedioate synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of dimethyl hexadecanedioate (B1242263).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing dimethyl hexadecanedioate?
A1: The primary and most common method for synthesizing dimethyl hexadecanedioate is the Fischer esterification of hexadecanedioic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid.[1] This reaction is typically performed under reflux to drive the equilibrium towards the formation of the diester.
Q2: What are the typical impurities I might encounter in my crude dimethyl hexadecanedioate?
A2: The most common impurities originating from the Fischer esterification synthesis include:
Unreacted Hexadecanedioic Acid: Incomplete esterification can leave the starting dicarboxylic acid in your product mixture.
Monomethyl Hexadecanedioate: This is an intermediate product where only one of the carboxylic acid groups has been esterified. It is more polar than the desired diester.
Residual Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) may remain after the reaction.
Residual Solvents: Methanol used in excess for the reaction, or other solvents used during workup (e.g., diethyl ether, ethyl acetate), may be present.[1]
Q3: My final product is discolored (yellowish or brownish). What could be the cause and how can I fix it?
A3: Discoloration can be caused by impurities or degradation of the product, potentially due to prolonged heating or exposure to the acid catalyst at high temperatures. To remediate this, you can treat the crude product with activated charcoal during the recrystallization process. The charcoal can adsorb the colored impurities, which are then removed by hot filtration.
Q4: How can I monitor the progress of my esterification reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material (hexadecanedioic acid), you can observe the disappearance of the starting material spot and the appearance of the product spot (dimethyl hexadecanedioate). The diester will have a higher Rf value than the diacid and the monoester due to its lower polarity.
Troubleshooting Guides
Issue 1: Low Yield of Dimethyl Hexadecanedioate
Possible Cause
Suggested Solution
Incomplete Reaction
The Fischer esterification is an equilibrium reaction.[2][3] To drive it towards the product, use a large excess of methanol (which can also serve as the solvent) and ensure a sufficient reaction time under reflux (typically 4-16 hours).[1] Consider removing water as it forms, for example, by using a Dean-Stark apparatus, though this is less common when using a large excess of alcohol.[3][4]
Insufficient Catalyst
Ensure an adequate amount of acid catalyst is used. Typically, 1-2% of the mass of the dicarboxylic acid is sufficient for sulfuric acid.[1]
Product Loss During Workup
During the aqueous workup, ensure the pH is carefully neutralized. Multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) will maximize the recovery of the product from the aqueous layer.
Product Loss During Purification
During recrystallization, avoid using an excessive amount of solvent and allow for slow cooling to maximize crystal formation. When performing column chromatography, ensure proper column packing and collect smaller fractions to avoid mixing pure product with impurities.
Issue 2: Presence of Monomethyl Hexadecanedioate in the Final Product
Problem
Identification
Removal Strategy
The final product shows a more polar spot on TLC in addition to the main product spot. NMR analysis may show a broader peak for the carboxylic acid proton.
Monomethyl hexadecanedioate is more polar than dimethyl hexadecanedioate.
Flash Column Chromatography: This is a highly effective method for separating the monoester from the diester. Use a solvent system with a polarity that gives good separation on TLC (e.g., a hexane (B92381)/ethyl acetate (B1210297) gradient). The less polar dimethyl hexadecanedioate will elute first.
Repeated Recrystallization: While less efficient than chromatography for this specific separation, multiple recrystallizations may improve purity. The choice of solvent is critical.
Issue 3: Presence of Unreacted Hexadecanedioic Acid in the Final Product
Problem
Identification
Removal Strategy
The crude product is acidic and may show a baseline spot on TLC (using a suitable mobile phase).
Unreacted hexadecanedioic acid is a solid with very low solubility in non-polar organic solvents.
Aqueous Wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][3] The bicarbonate will react with the acidic starting material to form a water-soluble salt, which will be removed in the aqueous layer. Repeat the wash until no more CO₂ evolution is observed.
Experimental Protocols
Synthesis of Dimethyl Hexadecanedioate via Fischer Esterification
This protocol is adapted from procedures for similar long-chain diesters.[1]
Solvents for the mobile phase (e.g., hexane and ethyl acetate)
Chromatography column, collection tubes, TLC plates, and chamber
Procedure:
Determine a suitable mobile phase composition by TLC that provides good separation between the product and impurities (a starting point could be a 9:1 hexane:ethyl acetate mixture).
Pack a chromatography column with a slurry of silica gel in the mobile phase.
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and load it onto the top of the silica gel column.
Elute the column with the mobile phase, applying gentle pressure if necessary.
Collect fractions and monitor their composition by TLC.
Combine the fractions containing the pure dimethyl hexadecanedioate.
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Typical Purity and Yield for Dimethyl Ester Synthesis and Purification
Purification Method
Mobile/Solvent System
Typical Purity Achieved
Typical Yield
Key Considerations
Flash Column Chromatography
Hexane:Ethyl Acetate (gradient)
>98%
85-95%
Effective for removing more polar impurities like the monoester and starting diacid.
Recrystallization
Methanol or Ethanol
>99%
70-90%
Excellent for achieving high purity. Yield is dependent on solvent choice and volume.
Note: The data presented is based on typical results for the purification of similar long-chain diesters and may vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for the synthesis and purification of dimethyl hexadecanedioate.
Caption: Logical relationship between common impurities and their removal methods.
Technical Support Center: Synthesis of Dimethyl Hexadecanedioate
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Dimethyl hexadecanedioate (B1242263). Below, you will find...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Dimethyl hexadecanedioate (B1242263). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing Dimethyl hexadecanedioate?
A1: The most prevalent and straightforward method for the synthesis of Dimethyl hexadecanedioate is the Fischer-Speier esterification. This reaction involves treating hexadecanedioic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is typically performed under reflux to drive the equilibrium towards the formation of the desired diester.
Q2: I am experiencing low yields in my synthesis. What are the primary reasons for this?
A2: Low yields in the Fischer esterification of hexadecanedioic acid are most commonly due to the reversible nature of the reaction. The presence of water, a byproduct of the esterification, can shift the equilibrium back towards the starting materials, thereby reducing the yield of Dimethyl hexadecanedioate. Other contributing factors can include incomplete reaction, suboptimal reaction temperature, insufficient catalyst, or side reactions.
Q3: How can I improve the yield of my Dimethyl hexadecanedioate synthesis?
A3: To enhance the yield, you can employ Le Châtelier's principle to drive the reaction equilibrium towards the product side. Key strategies include:
Using a large excess of methanol: Utilizing methanol as the solvent ensures a high concentration of one of the reactants, pushing the equilibrium forward.
Removal of water: As water is a byproduct, its removal as it forms will prevent the reverse reaction (hydrolysis) from occurring. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.
Q4: What are the potential byproducts in this synthesis?
A4: The primary byproduct is the mono-ester, methyl hydrogen hexadecanedioate. Unreacted hexadecanedioic acid may also be present in the final product mixture. At elevated temperatures, other side reactions, though less common with methanol, could potentially occur.
Q5: What are the common challenges in purifying Dimethyl hexadecanedioate?
A5: Purification can be challenging due to the similar polarities of the desired diester, the mono-ester byproduct, and the unreacted diacid starting material, which can make chromatographic separation difficult. Additionally, the product's solubility characteristics can make recrystallization challenging.
Q6: How can I effectively remove the acid catalyst after the reaction?
A6: The acid catalyst can be neutralized and removed by washing the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This converts the acid catalyst and any remaining carboxylic acid groups into their respective salts, which are soluble in the aqueous phase and can be separated.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Low Yield
Incomplete Reaction: The reaction has not reached equilibrium.
- Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Increase the reaction temperature to the reflux temperature of methanol.
Water Inhibition: The byproduct water is shifting the equilibrium back to the reactants.
- Use a Dean-Stark apparatus to azeotropically remove water during the reaction. - Ensure all glassware is thoroughly dried before starting the reaction. - Use anhydrous methanol.
Insufficient Catalyst: The amount of acid catalyst is not enough to effectively catalyze the reaction.
- Increase the catalyst loading slightly. For sulfuric acid, a catalytic amount (e.g., 1-2% of the diacid mass) is typically sufficient.[1]
Product is Acidic
Residual Acid Catalyst or Unreacted Diacid: The post-reaction workup did not completely remove acidic components.
- During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution until CO₂ evolution ceases. - Perform multiple extractions to ensure complete removal of acidic species.
Difficulty in Purification
Similar Polarity of Products and Byproducts: The diester, mono-ester, and diacid are difficult to separate by column chromatography.
- Optimize the solvent system for column chromatography by testing different solvent polarities with TLC. A shallow gradient elution may improve separation. - Consider recrystallization from a suitable solvent system. Test small batches with different solvents to find one that provides good differential solubility.
Product Discoloration
Reaction Temperature Too High or Prolonged Reaction Time: This may lead to decomposition or side reactions.
- Ensure the reaction is not overheated. Maintain a gentle reflux. - Monitor the reaction and stop it once completion is reached to avoid prolonged heating. - Treat the discolored product with activated charcoal during recrystallization to remove colored impurities.
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
Reaction Setup: In a dry round-bottom flask, combine hexadecanedioic acid and anhydrous methanol. A significant excess of methanol should be used (e.g., 10-20 equivalents relative to the diacid) to act as both reactant and solvent.[1]
Catalyst Addition: With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the hexadecanedioic acid).[1]
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-16 hours. The progress of the reaction can be monitored by TLC.[1]
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. If a large excess of methanol was used, much of it can be removed using a rotary evaporator.
Extraction: Dilute the cooled mixture with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with:
Water
Saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted diacid). Add the bicarbonate solution slowly and vent the funnel frequently to release the pressure from CO₂ evolution.
Brine
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude Dimethyl hexadecanedioate.
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol) or by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.[1]
Visualizations
Caption: Experimental workflow for the synthesis and purification of Dimethyl hexadecanedioate.
Caption: Troubleshooting logic for addressing low yield in Dimethyl hexadecanedioate synthesis.
Optimizing reaction conditions for polymerization with Dimethyl hexadecanedioate
A comprehensive technical support center designed for professionals engaged in the polymerization of dimethyl hexadecanedioate (B1242263). This resource provides in-depth troubleshooting guidance, frequently asked questi...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive technical support center designed for professionals engaged in the polymerization of dimethyl hexadecanedioate (B1242263). This resource provides in-depth troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate successful polymerization experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the polymerization of dimethyl hexadecanedioate, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: The final polymer has a low molecular weight and a broad polydispersity index (PDI).
Question: My polymerization reaction is resulting in a polymer with a low number average molecular weight (Mn) and a high PDI. What are the likely causes and how can I improve this?
Answer: Low molecular weight in step-growth polymerization is a common issue that can stem from several factors:
Non-Stoichiometric Monomer Ratio: An exact 1:1 molar ratio between the dimethyl hexadecanedioate and the diol is crucial for achieving a high degree of polymerization.[1] Any imbalance will limit chain growth. Carefully measure and ensure the precise stoichiometry of your monomers.[2] A slight excess of the diol (e.g., 1.05:1) can sometimes be used to ensure hydroxyl end-groups.[3]
Inefficient Removal of Byproduct: The polycondensation reaction produces methanol (B129727) as a byproduct.[1] This is an equilibrium reaction, and the presence of methanol will inhibit the formation of long polymer chains.[1] Ensure you are applying a high vacuum (< 1 mbar) during the second stage of the reaction to effectively remove the methanol.[3]
Impurities: Monofunctional impurities in the monomers or the presence of water can act as chain terminators, preventing the growth of long polymer chains.[1] It is critical to use highly purified, anhydrous monomers and to dry all glassware thoroughly.[1][4]
Suboptimal Reaction Temperature or Time: The temperature needs to be high enough to keep the reactants molten and facilitate the reaction but not so high that it causes thermal degradation.[1] Similarly, insufficient reaction time in the polycondensation stage will result in incomplete polymerization.[3]
Catalyst Inactivity: The catalyst may be deactivated by impurities or may not be sufficiently active at the chosen temperature.[1][4]
Issue 2: The resulting polymer is discolored (yellow or brown).
Question: The polyester (B1180765) I've synthesized has a yellow or brown tint. What is causing this discoloration and how can it be prevented?
Answer: Discoloration in polyesters is typically due to thermal degradation or oxidative side reactions that occur at the high temperatures required for polymerization.[1] To prevent this:
Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.[1]
Maintain an Inert Atmosphere: Conduct the entire polymerization process under a high-purity inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1]
Catalyst Selection: Certain catalysts may contribute to discoloration. Consider screening different catalysts to find one that is effective at lower temperatures or is less prone to causing side reactions.[1]
Issue 3: The polymerization reaction is very slow or appears to have stalled.
Question: The viscosity of my reaction mixture is not increasing as expected, and the reaction seems to have stalled. What could be the problem?
Answer: A slow or stalled reaction can be attributed to several factors:
Catalyst Deactivation: Impurities in the monomers or reaction vessel can poison the catalyst.[1] Ensure all glassware is meticulously cleaned and dried, and that the monomers are of high purity.[4]
Low Reaction Temperature: The temperature may be too low for the catalyst to be effective or for the reaction to proceed at a reasonable rate.[1] Gradually increase the temperature within the recommended range.[3]
Poor Mixing: In melt polymerization, efficient stirring is essential for good mass and heat transfer, and to facilitate the removal of the methanol byproduct.[1] As viscosity increases, you may need to adjust the agitation speed.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the polymerization of dimethyl hexadecanedioate?
A1: The polymerization of dimethyl hexadecanedioate, typically with a diol, is a step-growth polymerization, specifically a polycondensation reaction.[5] It involves a transesterification process where the methyl ester groups of the dimethyl hexadecanedioate react with the hydroxyl groups of a diol.[6] This reaction forms a larger polymer chain and releases methanol as a byproduct.[1] To achieve a high molecular weight polymer, this methanol must be continuously removed from the reaction to drive the equilibrium towards the product side.[1]
Q2: What type of catalysts are effective for this polymerization?
A2: A variety of catalysts can be used. Titanium-based catalysts, such as Titanium(IV) butoxide (Ti(OBu)₄), are effective for producing high molecular weight polyesters under high temperature and vacuum.[7] Tin-based catalysts like Dibutyltin oxide (DBTO) are also commonly used.[3][7] For milder reaction conditions, enzymatic catalysts, such as Candida antarctica lipase (B570770) B (Novozym 435), can be employed, although they may result in lower molecular weights.[7]
Q3: Why is a two-stage reaction (esterification and polycondensation) often used?
A3: A two-stage process is common for melt polycondensation to optimize the reaction.[3]
Stage 1 (Esterification/Transesterification): This initial stage is typically run at a lower temperature and under atmospheric pressure (with an inert gas flow).[3] Its purpose is to initiate the reaction, form oligomers, and remove the bulk of the methanol byproduct.
Stage 2 (Polycondensation): In this stage, the temperature is increased, and a high vacuum is applied.[3] These conditions are necessary to remove the remaining methanol and drive the reaction to completion, thereby building high molecular weight polymer chains.[1]
Q4: How can I purify the final polyester?
A4: A common method for purifying the synthesized polyester is through dissolution and precipitation.[1][3] The crude polymer can be dissolved in a suitable solvent like chloroform (B151607) or dichloromethane.[3] This solution is then slowly added to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.[1][3] The polymer will precipitate out of the solution, leaving behind unreacted monomers and low molecular weight oligomers. The purified polymer can then be collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[1][3]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and catalyst performance for the polymerization of long-chain diesters, which are applicable to dimethyl hexadecanedioate.
Table 1: Typical Reaction Parameters for Two-Stage Melt Polycondensation [3]
Note: The data presented are representative and may need to be optimized for specific experimental goals.
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation Using a Titanium Catalyst [3][7]
This protocol describes the synthesis of a polyester from dimethyl hexadecanedioate and a suitable diol (e.g., 1,12-dodecanediol).
Materials:
Dimethyl hexadecanedioate
1,12-dodecanediol
Titanium(IV) butoxide (Ti(OBu)₄)
High-purity nitrogen gas
Procedure:
Monomer Charging: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet leading to a vacuum line, add equimolar amounts of dimethyl hexadecanedioate and 1,12-dodecanediol.
Catalyst Addition: Add the Titanium(IV) butoxide catalyst (0.05 mol% relative to the diester).
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen. Maintain a slow, continuous flow of nitrogen during the first stage.
Stage 1 (Transesterification):
Begin stirring and gradually heat the mixture to 180-200°C.
Methanol will begin to distill from the reaction mixture.
Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.
Stage 2 (Polycondensation):
Gradually increase the temperature to 220-250°C.
Slowly apply a high vacuum to the system (pressure < 1 mbar).
A noticeable increase in the viscosity of the melt will be observed. Reduce the stirring speed as needed.
Continue the reaction under high vacuum for 4-8 hours until the desired melt viscosity is achieved.
Cooling and Recovery:
Stop the heating and break the vacuum with nitrogen.
Allow the reactor to cool to room temperature under a nitrogen atmosphere.
The solid polymer can be recovered and purified if necessary.
This protocol offers a method under milder conditions using an immobilized lipase catalyst.
Materials:
Dimethyl hexadecanedioate
1,4-butanediol
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
Monomer Dissolution: In a reaction vessel, dissolve equimolar amounts of dimethyl hexadecanedioate and 1,4-butanediol in a suitable high-boiling point solvent.
Catalyst Addition: Add the immobilized lipase catalyst to the reaction mixture.
Reaction: Heat the mixture to a temperature compatible with the enzyme's activity (typically 70-90°C) under a nitrogen atmosphere with continuous stirring.
Monitoring: The reaction progress can be monitored by taking samples and analyzing them for molecular weight (e.g., via GPC).
Termination and Recovery: After the desired reaction time, cool the mixture. The polymer can be separated from the enzyme (by filtration) and the solvent, often by precipitation into a non-solvent like cold methanol.
Visualizations
Caption: Workflow for two-stage melt polycondensation of dimethyl hexadecanedioate.
Caption: Troubleshooting logic for low molecular weight in polycondensation.
Troubleshooting guide for polyester synthesis using Dimethyl hexadecanedioate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of polyesters using di...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of polyesters using dimethyl hexadecanedioate (B1242263).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polyesters from dimethyl hexadecanedioate, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Polymer Molecular Weight
Q1: My final polyester (B1180765) has a low molecular weight. What are the potential causes and how can I increase it?
A1: Low molecular weight in polyester synthesis is a frequent problem that can stem from several factors.[1][2] Achieving a high molecular weight is crucial for obtaining desired mechanical and thermal properties.[3]
Potential Causes:
Inaccurate Stoichiometry: A precise 1:1 molar ratio of the diol and dimethyl hexadecanedioate is critical for achieving a high degree of polymerization.[1] Any deviation from this ratio will result in chain termination and a lower molecular weight.
Impurities in Monomers: The presence of monofunctional impurities in either the dimethyl hexadecanedioate or the diol will act as chain stoppers, limiting the growth of the polymer chains.[1]
Inefficient Removal of Byproducts: The polycondensation reaction is an equilibrium process. The efficient and continuous removal of the methanol (B129727) byproduct (during transesterification) and any excess diol (during polycondensation) is essential to drive the reaction toward the formation of high molecular weight polymer.[4][5]
Suboptimal Reaction Conditions: Inadequate reaction temperature or time can lead to incomplete conversion of the monomers.[2]
Catalyst Issues: The choice of catalyst and its concentration are crucial for the reaction kinetics. An inappropriate or inactive catalyst will result in a low conversion rate.[1]
Side Reactions: Undesired side reactions, such as intramolecular cyclization, can compete with the linear polymer chain growth.[6]
Solutions:
Ensure Monomer Purity and Accurate Stoichiometry:
Purify the dimethyl hexadecanedioate and the diol prior to use to remove any monofunctional impurities.
Carefully and precisely weigh the monomers to ensure a 1:1 molar ratio.[1] A slight excess of the diol (e.g., 1.05:1 to 1.2:1) may be used to compensate for its potential loss at high temperatures and under vacuum.[7]
Optimize Byproduct Removal:
In the first stage (transesterification), ensure a steady distillation of methanol.[5]
In the second stage (polycondensation), apply a high vacuum (e.g., <1 mbar) to effectively remove the diol and drive the polymerization.[8] A gradual reduction in pressure is recommended to prevent the loss of low molecular weight oligomers.[8]
Transesterification: Typically conducted at 180-220°C for 2-4 hours.[4][5]
Polycondensation: The temperature is increased to 220-260°C under high vacuum for an extended period (4-16 hours).[2][4]
Select an Appropriate Catalyst:
Common catalysts for this type of reaction include titanium compounds (e.g., titanium(IV) butoxide), tin compounds (e.g., dibutyltin (B87310) oxide), and antimony compounds.[1][9]
The typical catalyst concentration ranges from 100 to 500 ppm.[1] The optimal catalyst and its concentration should be determined experimentally.
Issue 2: Polymer Discoloration (Yellowing or Browning)
Q2: The polyester I synthesized has a yellow or brown tint. What causes this discoloration and how can I prevent it?
A2: Discoloration, often observed as yellowing or browning, is a common issue in polyester synthesis, particularly when carried out at high temperatures.[10] This is often an indication of thermal degradation.
Potential Causes:
Thermal Degradation: Prolonged exposure to high temperatures during polycondensation can lead to the thermal degradation of the polymer chains, resulting in the formation of chromophores.[2]
Oxidation: The presence of oxygen in the reaction vessel at high temperatures can cause oxidative degradation of the polymer.
Catalyst-Induced Side Reactions: Some catalysts, particularly certain titanium-based catalysts, can promote side reactions that lead to color formation.[11]
Impurities: Impurities in the monomers or residual catalyst from the monomer synthesis can also contribute to discoloration.
Solutions:
Maintain an Inert Atmosphere:
Thoroughly purge the reaction system with a high-purity inert gas, such as nitrogen or argon, before heating and maintain a gentle flow of the inert gas throughout the reaction.[4][5]
Optimize Reaction Temperature and Time:
Avoid excessively high temperatures and prolonged reaction times. It is crucial to find a balance that allows for a high molecular weight without causing significant degradation.
Careful Catalyst Selection:
While highly efficient, some titanium catalysts can lead to more significant discoloration.[11] Consider using alternative catalysts like tin-based compounds, which may produce a lighter-colored polymer.
Use of Stabilizers:
The addition of thermal stabilizers or antioxidants can help to minimize degradation and discoloration.
Purification of the Final Polymer:
If discoloration is observed, the polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and then precipitating it in a non-solvent (e.g., cold methanol).[4][5] This can help to remove colored impurities.
Frequently Asked Questions (FAQs)
Q3: What are the typical reaction parameters for the synthesis of polyester from dimethyl hexadecanedioate?
A3: The synthesis is typically a two-stage melt polycondensation process. While specific optimal conditions can vary, the following table provides a general guideline based on protocols for similar long-chain aliphatic polyesters.[4][5]
Parameter
Transesterification Stage
Polycondensation Stage
Temperature
180 - 220 °C
220 - 260 °C
Pressure
Atmospheric (under inert gas flow)
High Vacuum (< 1 mbar)
Time
2 - 4 hours
4 - 16 hours
Catalyst
Titanium(IV) butoxide, Dibutyltin oxide
Same as transesterification
Catalyst Conc.
100 - 500 ppm
Same as transesterification
Atmosphere
Inert (Nitrogen or Argon)
Inert (Nitrogen or Argon)
Q4: Which diols are commonly used with dimethyl hexadecanedioate for polyester synthesis?
A4: A variety of diols can be used, and the choice will significantly impact the final properties of the polyester. Common choices include:
Short-chain diols: Ethylene glycol, 1,3-propanediol, 1,4-butanediol. These will generally lead to more rigid polymers with higher melting points.
Long-chain diols: 1,6-hexanediol, 1,10-decanediol, 1,12-dodecanediol.[4][12] Using longer chain diols will result in more flexible polymers with lower melting points and increased hydrophobicity.[8]
Q5: What are the key characterization techniques for the synthesized polyester?
A5: A thorough characterization is essential to determine the structure, molecular weight, and thermal properties of the polyester.
Technique
Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy
Confirms the chemical structure of the polyester and can be used for end-group analysis to determine the number-average molecular weight (Mn).[13]
Gel Permeation Chromatography (GPC)
Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[13]
Differential Scanning Calorimetry (DSC)
Measures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm).[13]
Thermogravimetric Analysis (TGA)
Evaluates the thermal stability of the polymer and determines its decomposition temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy
Identifies the functional groups present in the polymer, confirming the formation of ester bonds.
Experimental Protocols
A detailed experimental protocol for a two-stage melt polycondensation is provided below. This is a general procedure and may require optimization for specific diols and desired polymer properties.
Protocol: Two-Stage Melt Polycondensation of Dimethyl Hexadecanedioate and a Diol
Materials:
Dimethyl hexadecanedioate
Diol (e.g., 1,6-hexanediol)
Catalyst (e.g., Titanium(IV) butoxide)
Chloroform (for purification)
Methanol (for purification)
High-purity nitrogen gas
Equipment:
Three-neck round-bottom flask
Mechanical stirrer
Distillation head and condenser
Receiving flask
Heating mantle with temperature controller
Vacuum pump
Inert gas inlet
Procedure:
Monomer and Catalyst Charging:
In a clean and dry three-neck round-bottom flask, add equimolar amounts of dimethyl hexadecanedioate and the diol.
Add the catalyst (e.g., 200 ppm of Titanium(IV) butoxide).
Inert Atmosphere:
Assemble the apparatus and purge the system with high-purity nitrogen for at least 30 minutes to remove oxygen and moisture. Maintain a gentle flow of nitrogen throughout the first stage.[4][5]
Stage 1: Transesterification:
Heat the reaction mixture to 180-200°C with constant stirring.[2]
Methanol will be generated as a byproduct and will begin to distill. Collect the distilled methanol in the receiving flask.
Continue this stage for 2-4 hours, or until the majority of the theoretical amount of methanol has been collected.[5]
Stage 2: Polycondensation:
Gradually increase the temperature to 220-240°C.
Simultaneously, slowly reduce the pressure using a vacuum pump to less than 1 mbar.[8] This will facilitate the removal of the excess diol and drive the polymerization.
Continue the reaction under high vacuum for an additional 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymer chains grow.[5]
Polymer Isolation and Purification:
Once the desired viscosity is reached, cool the reaction mixture to room temperature under a nitrogen atmosphere.
Dissolve the resulting polyester in a suitable solvent like chloroform.[4][5]
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.[4][5]
Filter the precipitated polymer and wash it with fresh methanol.
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.[4]
Visualizations
Caption: Troubleshooting logic for low molecular weight polyester.
Caption: General experimental workflow for polyester synthesis.
Side reactions to avoid during the synthesis of Dimethyl hexadecanedioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl hexadecanedioate (B...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl hexadecanedioate (B1242263). Our goal is to help you anticipate and mitigate common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing Dimethyl hexadecanedioate?
A1: The most prevalent laboratory-scale synthesis is the Fischer-Speier esterification of hexadecanedioic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] This method is favored for its simplicity, high potential yield, and the use of readily available reagents.[2]
Q2: My reaction yield is low. What are the primary reasons for incomplete conversion?
A2: Low yields in the Fischer esterification of Dimethyl hexadecanedioate are often due to the reversible nature of the reaction.[1][3][4] The primary causes for incomplete conversion include:
Equilibrium Limitations : The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (hexadecanedioic acid and methanol).[1][3][4]
Insufficient Methanol : A large excess of methanol is necessary to drive the reaction forward according to Le Chatelier's principle.[1][3]
Suboptimal Conditions : The reaction may not have reached equilibrium due to insufficient reaction time or a temperature that is too low.[1][3]
Catalyst Issues : The amount or activity of the acid catalyst may be insufficient to promote the reaction at a reasonable rate.[1][3]
Q3: What are the most common byproducts or impurities I should expect?
A3: The primary byproduct is the mono-ester, monomethyl hexadecanedioate (or 16-methoxy-16-oxohexadecanoic acid).[3][4] Additionally, unreacted hexadecanedioic acid can remain in the product mixture.[3][4] At excessively high temperatures, side reactions such as the dehydration of methanol to form dimethyl ether can occur, though this is less common under typical esterification conditions.[3]
Q4: How can I improve the yield of my esterification reaction?
A4: To drive the reaction towards the formation of Dimethyl hexadecanedioate, you should focus on shifting the chemical equilibrium. Effective strategies include:
Using Excess Methanol : Employing a large excess of methanol is a common and effective way to push the equilibrium towards the product side.[1][3]
Removing Water : Actively removing the water as it is formed is a highly effective strategy. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[4]
Q5: I am having difficulty purifying my Dimethyl hexadecanedioate. What are the common challenges?
A5: Purification can be challenging due to several factors:
Similar Polarities : The desired diester, the mono-ester byproduct, and the unreacted diacid have relatively similar polarities, which can make separation by column chromatography difficult.[3]
Low Solubility : The product may have low solubility in common crystallization solvents at room temperature, making recrystallization challenging to perform without significant product loss.[3]
Q6: How can I effectively remove the acid catalyst and acidic byproducts after the reaction?
A6: After the reaction is complete, the acid catalyst and any acidic compounds (unreacted diacid, mono-ester) can be removed by washing the crude product with a mild base solution.[4] A common procedure involves diluting the reaction mixture with an organic solvent (like diethyl ether) and washing it with a saturated sodium bicarbonate (NaHCO₃) solution until no more CO₂ gas evolves.[1][5]
Troubleshooting Guide: Side Reactions & Purity Issues
This guide addresses specific issues that may arise during the synthesis, offering causes and solutions to improve product quality.
Increase the reaction time or use a higher reflux temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3][4]
Water produced during the reaction is shifting the equilibrium back to the reactants.[1][3][4]
Use a Dean-Stark apparatus to remove water azeotropically.[4] Ensure all glassware is dry and use anhydrous methanol.
Increase the excess of methanol (e.g., 10-20 equivalents).[3]
Inadequate catalyst concentration or activity.[1][3]
Increase the catalyst loading slightly (e.g., 1-2% of the diacid mass for H₂SO₄).[3]
Presence of Mono-ester and Diacid Impurities
Incomplete esterification of one or both carboxylic acid groups.[4]
Prolong the reaction time and ensure a sufficient excess of methanol is used.[1]
Inefficient purification.
During workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove acidic impurities.[4][5] For high purity, use flash column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate).[2][6]
Product is Discolored (Yellow/Brown)
The reaction temperature is too high, causing thermal decomposition of the product or starting material.[3][5]
Reduce the reaction temperature and extend the reaction time.[3] Use a rotary evaporator with a moderately heated water bath for solvent removal.[6]
Impurities in the starting materials.
Ensure the hexadecanedioic acid is of high purity before starting the reaction.
Difficulty with Crystallization
The presence of impurities is inhibiting crystal formation.[3]
Further purify the product by column chromatography before attempting recrystallization.[3]
The chosen solvent is not ideal.
Test different solvents or mixed solvent systems for recrystallization. Methanol is commonly used.[2][4]
Experimental Protocols
Key Experiment: Fischer Esterification of Hexadecanedioic Acid
This protocol outlines the synthesis of Dimethyl hexadecanedioate.
To a round-bottom flask, add hexadecanedioic acid and an excess of anhydrous methanol.
With stirring, slowly add the catalytic amount of concentrated sulfuric acid.
Attach a reflux condenser and heat the mixture to reflux.
Maintain the reflux for 4-16 hours, monitoring the reaction's progress periodically by TLC or GC.[1]
Once the reaction is complete, allow the mixture to cool to room temperature.
Reduce the volume of the reaction mixture using a rotary evaporator to remove most of the excess methanol.[3]
Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.
Wash the organic layer with a saturated solution of sodium bicarbonate until CO₂ evolution ceases. This neutralizes the acid catalyst and removes acidic impurities.[1][5]
Wash the organic layer sequentially with deionized water and then brine.[5]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Dimethyl hexadecanedioate.[1]
For further purification, the crude product can be recrystallized from warm methanol or purified by flash column chromatography.[1][2]
Visualizations
Reaction Pathway and Common Side Reaction
Caption: Fischer esterification pathway for Dimethyl hexadecanedioate synthesis.
Technical Support Center: Purification of Crude Dimethyl Hexadecanedioate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Dimethyl hexadecanedioate (B124...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Dimethyl hexadecanedioate (B1242263). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude Dimethyl hexadecanedioate?
A1: Crude Dimethyl hexadecanedioate, typically synthesized via Fischer esterification of hexadecanedioic acid with methanol (B129727), may contain several impurities, including:
Unreacted Starting Materials: Hexadecanedioic acid and residual methanol.
Mono-ester Byproduct: Monomethyl hexadecanedioate, which is more polar than the desired diester.[1]
Residual Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) used in the esterification reaction.
Solvent Residues: Solvents used during the synthesis and workup procedures.
Q2: Which purification methods are most effective for Dimethyl hexadecanedioate?
A2: The two most common and effective purification methods for Dimethyl hexadecanedioate are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I assess the purity of my Dimethyl hexadecanedioate sample?
A3: The purity of Dimethyl hexadecanedioate can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates volatile compounds and provides information about their molecular weight and fragmentation patterns, allowing for the identification and quantification of the desired product and any volatile impurities.
Troubleshooting Guides
Recrystallization Issues
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Crystal Formation
- Too much solvent was used.- The solution is supersaturated but requires nucleation.
- Reduce the solvent volume by evaporation and allow the solution to cool again.[2][3]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.[3]
Product "Oils Out" Instead of Crystallizing
- The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- The compound is significantly impure.
- Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.[3]- Consider a preliminary purification step like column chromatography to remove a significant portion of impurities.[4]
Low Yield of Purified Product
- Too much solvent was used, leading to significant product loss in the mother liquor.- Premature crystallization during hot filtration.- Excessive washing of the collected crystals.
- Use the minimum amount of hot solvent necessary for complete dissolution.[5]- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.- Wash the crystals with a minimal amount of ice-cold solvent.[1]
Colored Impurities in Crystals
- Impurities are co-crystallizing with the product.
- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.
Column Chromatography Issues
Issue
Possible Cause(s)
Suggested Solution(s)
Poor Separation of Product and Impurities
- Inappropriate mobile phase polarity.- Column overloading.- Improper column packing leading to channeling.
- Optimize the mobile phase composition using thin-layer chromatography (TLC) beforehand. A less polar solvent system may be needed.- Reduce the amount of crude material loaded onto the column. A general guideline is a 30-50:1 ratio of silica (B1680970) to crude product by weight.[1]- Ensure the silica gel is packed uniformly without air bubbles or cracks.
Product Elutes Too Quickly or Too Slowly
- Mobile phase is too polar (elutes too quickly) or not polar enough (elutes too slowly).
- Adjust the solvent ratio. To slow down elution, decrease the proportion of the more polar solvent (e.g., ethyl acetate). To speed up elution, increase the proportion of the polar solvent.
Streaking or Tailing of Spots on TLC/Fractions
- The compound is interacting too strongly with the silica gel (e.g., acidic or basic impurities).- The sample is not fully dissolved when loaded.
- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds).- Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading.
Low Recovery of Product
- Irreversible adsorption onto the stationary phase.- Collecting fractions that are too large, leading to mixing of pure product with impurities.
- If the product is not eluting, gradually increase the polarity of the mobile phase.- Collect smaller fractions and analyze them by TLC to accurately identify the pure product fractions.[1]
Quantitative Data
The following tables summarize typical results for the purification of long-chain dimethyl esters, which are analogous to Dimethyl hexadecanedioate. These values can serve as a benchmark for your experiments.
Table 1: Recrystallization of Long-Chain Dimethyl Esters
Solvent System
Purity Achieved
Typical Yield
Notes
Methanol
>99%
70-90%
Excellent for final purification. Yield is dependent on solvent volume and cooling rate.[1]
Ethanol/Water
High
Variable
A mixed solvent system can be effective if a single solvent is not ideal.
Table 2: Flash Column Chromatography of Long-Chain Dimethyl Esters
Stationary Phase
Mobile Phase System (v/v)
Purity Achieved
Typical Yield
Notes
Silica Gel
Hexane:Ethyl Acetate (9:1)
>98%
85-95%
Effective for removing more polar impurities like the mono-ester.[1]
Silica Gel
Hexane:Ethyl Acetate (gradient)
>99%
80-90%
A gradient elution (gradually increasing the polarity) can improve the separation of closely related impurities.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Methanol
Dissolution: Place the crude Dimethyl hexadecanedioate in an Erlenmeyer flask. Add a minimal amount of methanol.
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more methanol in small portions if necessary to achieve full dissolution at the boiling point. Avoid using an excessive amount of solvent.[1]
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.[1]
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.[1]
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
Mobile Phase Selection: Determine an appropriate mobile phase by thin-layer chromatography (TLC). A good starting point for Dimethyl hexadecanedioate is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation.[1]
Column Packing:
Securely clamp a glass column in a vertical position.
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.
Gently tap the column to ensure even packing and allow the silica to settle. Add another layer of sand on top of the silica bed.[1]
Sample Loading:
Dissolve the crude Dimethyl hexadecanedioate in a minimal amount of the mobile phase.
Carefully apply the sample solution to the top of the silica gel and allow it to adsorb onto the silica.
Elution and Fraction Collection:
Carefully add the mobile phase to the column.
Apply gentle pressure (e.g., with a compressed air line) to achieve a steady flow rate.
Collect the eluent in separate fractions (e.g., in test tubes).[1]
Analysis: Monitor the composition of the collected fractions by TLC.
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified Dimethyl hexadecanedioate.[1]
Catalyst selection and optimization for Dimethyl hexadecanedioate synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis of dimethyl hexadecanedioate (B1242263). This guide provides detailed troublesho...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis of dimethyl hexadecanedioate (B1242263). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the synthesis process.
Frequently Asked questions (FAQs)
Q1: What is the most common and reliable method for synthesizing dimethyl hexadecanedioate?
A1: The most prevalent and well-established method for the laboratory-scale synthesis of dimethyl hexadecanedioate is the Fischer esterification of hexadecanedioic acid with methanol (B129727). This reaction is favored for its simplicity and the use of readily available reagents, typically employing a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
Q2: I am experiencing a low yield in my Fischer esterification of hexadecanedioic acid. What are the primary reasons for this?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials. Other contributing factors include insufficient reaction time, suboptimal temperature, or deactivation of the catalyst. To improve the yield, it is crucial to drive the reaction towards the formation of the diester.
Q3: How can I improve the yield of my dimethyl hexadecanedioate synthesis?
A3: To enhance the yield, you can employ Le Chatelier's principle to shift the reaction equilibrium towards the product side. Key strategies include:
Using an excess of methanol: A large excess of the alcohol reactant can drive the reaction forward.
Removal of water: Actively removing water as it forms is a highly effective method. This can be achieved through azeotropic distillation using a Dean-Stark apparatus.
Catalyst optimization: Ensuring the use of an appropriate and active catalyst is critical for the reaction to proceed at a reasonable rate.
Q4: What are the common impurities I might encounter in my final product?
A4: Common impurities include the mono-ester (methyl hydrogen hexadecanedioate) and unreacted hexadecanedioic acid. The similar polarities of the diester, mono-ester, and diacid can make purification challenging.
Q5: What are the best methods for purifying crude dimethyl hexadecanedioate?
A5: Purification can be achieved through several methods. Recrystallization from a suitable solvent like methanol is a common technique. For higher purity, column chromatography using silica (B1680970) gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is effective in separating the diester from more polar impurities.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of dimethyl hexadecanedioate.
Problem
Possible Cause
Solution
Low Conversion of Starting Material
1. Reaction has not reached equilibrium. 2. Insufficient amount or inactive catalyst. 3. Presence of water in the reaction mixture.
1. Increase the reaction time or temperature. Monitor the reaction progress using TLC or GC. 2. Increase the catalyst loading. For sulfuric acid, a catalytic amount is typically sufficient. Ensure the catalyst is not old or deactivated. 3. Use anhydrous methanol and dry glassware. Consider using a Dean-Stark apparatus to remove water azeotropically.
Product Decomposes During Reaction
1. Reaction temperature is too high.
1. Reduce the reaction temperature and extend the reaction time.
Difficulty in Product Isolation
1. The product is soluble in the workup solution. 2. Incomplete crystallization.
1. After neutralization, extract the product multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic extracts with brine to remove dissolved water. 2. Ensure the solution is sufficiently concentrated before cooling. Cool the solution slowly to promote crystal formation.
Final Product is Contaminated with Starting Material or Mono-ester
1. See "Low Conversion of Starting Material" above. 2. For recrystallization, choose a solvent that effectively solubilizes the diester at high temperatures but not the impurities at low temperatures. For column chromatography, optimize the solvent system to achieve better separation. A gradient elution may be necessary.[1]
Final Product is Discolored
1. Presence of impurities. 2. Thermal degradation.
1. Treat the crude product with activated charcoal during recrystallization to remove colored impurities. 2. Avoid excessively high temperatures during the reaction and purification steps.
Data Presentation
Catalyst Performance in Esterification of Dicarboxylic Acids (Representative Data)
While specific comparative data for dimethyl hexadecanedioate is limited in the literature, the following table provides representative data for the esterification of similar dicarboxylic acids, which can serve as a guideline for catalyst selection and optimization.
Catalyst
Catalyst Loading (wt%)
Methanol/Acid Molar Ratio
Temperature (°C)
Reaction Time (h)
Conversion/Yield (%)
Key Advantages
Potential Disadvantages
Sulfuric Acid (H₂SO₄)
1-5
10:1 - 30:1
65 - 100
4 - 16
>95
Low cost, high activity
Corrosive, difficult to separate, potential for side reactions
p-Toluenesulfonic Acid (p-TsOH)
2-10
15:1 - 25:1
80 - 110
6 - 24
>90
Solid, easier to handle than H₂SO₄
Corrosive, requires neutralization
Amberlyst-15
10-20
10:1 - 20:1
80 - 120
8 - 48
85-95
Heterogeneous, easily separable, reusable
Lower activity than homogeneous acids, potential for diffusion limitations
Nafion-H
5-15
15:1 - 25:1
100 - 140
12 - 72
>90
Superacidic solid catalyst, high thermal stability
High cost
Zinc Chloride (ZnCl₂)
5-10
10:1 - 20:1
60 - 90
6 - 18
80-90
Milder Lewis acid catalyst
Can be moisture sensitive
Experimental Protocols
Protocol 1: Fischer Esterification of Hexadecanedioic Acid
This protocol is adapted from established procedures for the esterification of long-chain dicarboxylic acids.[2]
Materials:
Hexadecanedioic acid
Anhydrous methanol (MeOH)
Concentrated sulfuric acid (H₂SO₄)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Büchner funnel and filter paper
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask, combine hexadecanedioic acid and a large excess of anhydrous methanol (e.g., 20-30 equivalents).
Catalyst Addition: With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the diacid mass).
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. Maintain reflux for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ will be evolved.
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether) three times.
Washing: Combine the organic layers and wash with brine.
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude dimethyl hexadecanedioate.
Purification: The crude product can be purified by recrystallization from methanol or by column chromatography on silica gel.
Protocol 2: Transesterification for Dimethyl Hexadecanedioate Synthesis
This protocol outlines a general procedure for transesterification, which can be adapted for the synthesis of dimethyl hexadecanedioate from a suitable starting ester.
Materials:
A suitable starting diester of hexadecanedioic acid (e.g., diethyl hexadecanedioate)
Anhydrous methanol (MeOH)
Acid or base catalyst (e.g., sulfuric acid or sodium methoxide)
Neutralizing agent (e.g., saturated sodium bicarbonate for acid catalysis, or a weak acid like acetic acid for base catalysis)
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask
Distillation apparatus (optional, for removal of the alcohol byproduct)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask, dissolve the starting diester in a large excess of anhydrous methanol.
Catalyst Addition: Add a catalytic amount of either an acid (e.g., concentrated H₂SO₄) or a base (e.g., sodium methoxide).
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by TLC or GC. To drive the equilibrium towards the product, the lower-boiling alcohol byproduct can be removed by distillation if feasible.
Work-up: After the reaction is complete, cool the mixture to room temperature.
Neutralization: Neutralize the catalyst with an appropriate reagent.
Solvent Removal: Remove the excess methanol using a rotary evaporator.
Extraction: Dissolve the residue in an organic solvent and wash with water and then brine.
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
Purification: Purify the crude dimethyl hexadecanedioate by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of dimethyl hexadecanedioate via Fischer esterification.
Caption: A decision-making diagram for catalyst selection in the esterification of dicarboxylic acids.
Technical Support Center: Preventing Discoloration in Polymers Plasticized with Dimethyl Hexadecanedioate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration issues in polymers plastici...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration issues in polymers plasticized with Dimethyl hexadecanedioate (B1242263).
Troubleshooting Guide
Discoloration, typically yellowing, in polymers plasticized with Dimethyl hexadecanedioate is primarily caused by thermo-oxidative and photo-oxidative degradation. The following table outlines potential issues, their root causes, and recommended solutions.
Issue
Potential Cause
Recommended Solutions
Quantitative Target
Yellowing during melt processing
Thermo-oxidative degradation: High processing temperatures can initiate the breakdown of the polymer or plasticizer, forming chromophores (color-causing groups).[1]
1. Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow. 2. Incorporate a Stabilizer Package: Add a synergistic blend of a primary antioxidant (e.g., hindered phenol) and a secondary antioxidant (e.g., phosphite).[2][3][4][5] 3. Use a Nitrogen Blanket: Process under an inert atmosphere to minimize contact with oxygen.
Photo-oxidative degradation: UV radiation can trigger chemical reactions that lead to the formation of chromophores.[8]
1. Add a UV Stabilizer: Incorporate a UV absorber (e.g., benzophenone) or a Hindered Amine Light Stabilizer (HALS).[9] 2. Use UV-blocking Packaging: Store the polymer in packaging that filters out UV radiation.
Color Change (ΔEab) < 2 after 500 hours of accelerated UV aging (ASTM D2244, ASTM D4329)[10][11]
Gradual yellowing during storage
Long-term thermo-oxidation: Slow oxidation at ambient or slightly elevated storage temperatures.
1. Ensure Proper Stabilization: Use a long-term heat stabilizer in conjunction with an antioxidant package. 2. Control Storage Environment: Store in a cool, dark place with low humidity.
Yellowness Index (YI) increase of < 2 over 12 months at 25°C.
Inconsistent color between batches
Variability in raw materials or processing conditions: Inconsistent levels of stabilizers, impurities in the plasticizer or polymer, or fluctuations in processing parameters.
1. Standardize Raw Material Quality: Implement strict quality control for incoming polymer, plasticizer, and additives. 2. Maintain Tight Process Control: Ensure consistent temperature, residence time, and mixing parameters.
Batch-to-batch ΔEab < 1.0.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of discoloration when using Dimethyl hexadecanedioate as a plasticizer?
A1: The most common cause of discoloration, typically yellowing, is the thermo-oxidative or photo-oxidative degradation of the polymer matrix and/or the plasticizer itself.[1] High temperatures during processing or exposure to UV light can initiate chemical reactions that form color-causing groups known as chromophores.
Q2: What type of stabilizers are most effective in preventing discoloration?
A2: A synergistic combination of stabilizers is generally most effective. This includes:
Primary Antioxidants (e.g., Hindered Phenols): These scavenge free radicals to terminate the oxidation chain reaction.[12][13][14]
Secondary Antioxidants (e.g., Phosphites): These decompose hydroperoxides, which are precursors to radicals, into stable products. They often work synergistically with primary antioxidants to provide enhanced protection, especially during high-temperature processing.[2][3][4][15][16]
UV Stabilizers (e.g., Benzophenones, HALS): These protect the polymer from degradation caused by UV radiation.[9]
Q3: Can the Dimethyl hexadecanedioate itself be the source of discoloration?
A3: While the polymer is often the primary site of degradation, the plasticizer can also be susceptible to thermal and oxidative breakdown, especially if it contains impurities. It is crucial to use a high-purity grade of Dimethyl hexadecanedioate.
Q4: How can I quantify the discoloration of my polymer samples?
A4: Discoloration can be quantified using colorimetric measurements. The two most common methods are:
Yellowness Index (YI): This is a single number that indicates the degree of yellowness of a sample. ASTM E313 is a standard test method for calculating the Yellowness Index.[6][7]
CIE Lab* Color Space: This system describes color in a three-dimensional space. The change in color can be expressed as ΔEab, which represents the total color difference. A ΔEab value greater than 1 is typically perceptible to the human eye. ASTM D2244 provides a standard method for calculating color differences from instrumentally measured color coordinates.[10]
Q5: Are there any specific processing conditions I should be aware of to minimize discoloration?
A5: Yes, to minimize discoloration during processing, you should:
Use the lowest possible melt processing temperature that still allows for good material flow and mixing.
Minimize the residence time of the polymer in the extruder or molding machine.
If possible, process under a nitrogen atmosphere to reduce contact with oxygen.
Experimental Protocols
Protocol 1: Evaluation of Polymer Color Stability using Accelerated Weathering
Objective: To assess the resistance of the plasticized polymer to discoloration upon exposure to simulated sunlight and heat.
Apparatus:
Accelerated weathering chamber (Xenon arc or fluorescent UV lamp type)
Spectrophotometer or colorimeter for CIE Lab* measurements
Polymer sample plaques (e.g., 50 mm x 50 mm x 2 mm)
Methodology:
Sample Preparation: Prepare polymer plaques containing Dimethyl hexadecanedioate and the desired stabilizer package according to a standardized procedure (e.g., compression molding or injection molding).
Initial Color Measurement: Measure the initial L, a, and b* values of each sample at three different locations and calculate the average.
Accelerated Weathering: Place the samples in the accelerated weathering chamber. The test conditions should be selected based on the intended application of the polymer. A common test cycle is based on ASTM D2565 (Xenon-Arc) or ASTM D4329 (Fluorescent UV).[10][11]
Example Xenon-Arc Cycle (ASTM D2565, Cycle 1):
Irradiance: 0.35 W/m² at 340 nm
Black Panel Temperature: 63 ± 3 °C
Relative Humidity: 50 ± 5%
Cycle: 102 minutes light only, followed by 18 minutes light with water spray.
Periodic Color Measurement: At specified intervals (e.g., every 100, 250, 500 hours), remove the samples and measure their L, a, and b* values.
Data Analysis: Calculate the total color change (ΔEab) at each interval using the following formula:
ΔEab = [ (ΔL)\² + (Δa)\² + (Δb)\² ]^½
Where ΔL, Δa, and Δb are the differences between the initial and aged color values. Calculate the Yellowness Index (YI) according to ASTM E313.
Protocol 2: Method for Incorporating and Evaluating Stabilizers
Objective: To determine the optimal type and concentration of stabilizers to prevent discoloration.
Methodology:
Formulation Design: Prepare a series of polymer formulations with a fixed concentration of Dimethyl hexadecanedioate and varying concentrations of different stabilizers and stabilizer blends (e.g., hindered phenol (B47542), phosphite, UV absorber). Include a control sample with no stabilizers.
Compounding: Blend the polymer, plasticizer, and stabilizers using a laboratory-scale twin-screw extruder or a two-roll mill to ensure homogeneous dispersion.
Sample Preparation: Prepare test plaques from each formulation as described in Protocol 1.
Thermal Stability Testing (Oven Aging):
Place a set of plaques from each formulation in a forced-air oven at an elevated temperature (e.g., 120°C).
At regular intervals (e.g., 24, 48, 96 hours), remove a plaque from each formulation and measure its Yellowness Index (YI).
Plot YI as a function of aging time for each formulation to compare the effectiveness of the stabilizer packages.
Photo-stability Testing (Accelerated Weathering):
Subject another set of plaques to accelerated weathering as described in Protocol 1.
Measure the color change (ΔE*ab) and Yellowness Index (YI) at regular intervals.
Compare the performance of the different stabilizer formulations.
Visualizations
Caption: Troubleshooting workflow for polymer discoloration.
Caption: Mechanism of oxidative degradation and stabilization.
Technical Support Center: Dimethyl Hexadecanedioate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the syn...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of Dimethyl hexadecanedioate (B1242263).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.
Question: My Fischer esterification reaction shows a low yield or incomplete conversion. What are the primary causes and how can I fix this?
Answer:
Low yields in the synthesis of Dimethyl hexadecanedioate are often due to the reversible nature of the Fischer esterification reaction, where water is a byproduct that can shift the equilibrium back towards the reactants.[1][2] Other common factors include insufficient reaction time, suboptimal temperature, or catalyst deactivation.[2]
Potential Causes & Solutions:
Potential Cause
Solution
Reaction Equilibrium
The presence of water, a reaction byproduct, can inhibit the forward reaction. To drive the reaction towards the product, employ Le Chatelier's principle by: 1) Using a large excess of methanol (B129727) (10-20 equivalents) to shift the equilibrium.[1][2] 2) Actively removing water as it forms, for example, by using a Dean-Stark apparatus with an azeotropic solvent like toluene.[2]
Insufficient Reaction Time/Temp
The reaction may not have reached equilibrium. Increase the reflux time (typically 4-16 hours) and/or the temperature.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
Catalyst Issues
The acid catalyst (e.g., H₂SO₄) may be insufficient or deactivated. Increase the catalyst loading slightly (typically 1-2% of the diacid mass).[1]
Product Decomposition
Excessively high temperatures can lead to product decomposition. If side products are observed, reduce the reaction temperature and compensate with a longer reaction time.[1]
Question: I am struggling to purify the crude Dimethyl hexadecanedioate. What are the common challenges and effective purification strategies?
Answer:
Purification can be challenging due to the similar polarities of the desired diester, the mono-ester byproduct, and the unreacted diacid starting material.[2] Additionally, the product's low solubility in some solvents at room temperature can complicate recrystallization.[2]
Aqueous Workup: Wash the crude product dissolved in an organic solvent (e.g., diethyl ether) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This neutralizes and removes the acidic starting material and catalyst.[2] Recrystallization: Choose a solvent system where the diacid is less soluble than the diester at cooler temperatures.
Mono-methyl Ester Byproduct
Flash Column Chromatography: This is the most effective method. The mono-ester is more polar than the diester. Use a non-polar eluent system, such as a hexane/ethyl acetate (B1210297) gradient (e.g., 9:1), to achieve good separation.[2][3] A shallower gradient can improve resolution.[2]
Residual Catalyst (e.g., H₂SO₄)
Aqueous Workup: Neutralize and wash with a mild base like saturated NaHCO₃ solution, followed by a brine wash to remove the resulting salts.[1][2]
Frequently Asked Questions (FAQs)
1. What is the most common laboratory-scale method for synthesizing Dimethyl hexadecanedioate?
The most prevalent method is the Fischer esterification of hexadecanedioic acid with a large excess of methanol, using a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] This approach is favored for its simplicity and the use of readily available reagents.[2]
2. What are the key challenges when scaling up production from the lab to a pilot or industrial scale?
Scaling up introduces several challenges that are not apparent at the bench scale.[4]
Safety: Exothermic reactions that are manageable in small flasks can become dangerous on a large scale, requiring careful thermal management.[4]
Process Robustness: A process must be repeatable and consistently produce the product within specifications.[4]
Heat and Mass Transfer: Mixing efficiency and heat distribution differ significantly in large reactors, potentially affecting reaction kinetics and impurity profiles.[5]
Downstream Processing: Purification techniques like column chromatography become less practical and more expensive at a large scale. Crystallization and distillation are often preferred.
Cost and Reagents: The cost of reagents and solvents becomes a major factor. Catalytic processes are favored over stoichiometric ones.[4]
3. How can I effectively monitor the progress of the esterification reaction?
You can monitor the disappearance of the hexadecanedioic acid starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a typical mobile phase would be a hexane/ethyl acetate mixture. The dicarboxylic acid will have a much lower Rf value (more polar) than the dimethyl ester product.
4. What analytical techniques are best for assessing the final purity of Dimethyl hexadecanedioate?
A combination of techniques is recommended for a comprehensive assessment:
Gas Chromatography (GC): Ideal for determining purity and detecting volatile impurities. Purity is often reported as >95.0% (GC).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can identify impurities.[2] Quantitative NMR (qNMR) can be used to determine purity against a known standard.[2]
Melting Point: A sharp melting range close to the literature value indicates high purity.
Quantitative Data Summary
The choice of synthesis and purification method can significantly impact yield and purity. The following tables summarize typical data for common routes and purification techniques.
Column Packing: Prepare a slurry of silica gel in a hexane/ethyl acetate mobile phase (e.g., 95:5). Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped.[2]
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and carefully apply it to the top of the silica bed.[2]
Elution: Carefully add the mobile phase to the column. Apply gentle pressure to achieve a steady flow rate. A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, can improve separation.[2]
Fraction Collection: Collect fractions in separate test tubes.
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Dimethyl hexadecanedioate.[2]
Controlling the molecular weight of polyesters from Dimethyl hexadecanedioate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling the molecular weight of polyesters sy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling the molecular weight of polyesters synthesized from dimethyl hexadecanedioate (B1242263).
Low molecular weight is a common issue in polyester synthesis and can arise from several factors throughout the experimental process. Below is a systematic guide to troubleshoot this problem.
Possible Causes and Solutions
Cause
Solution
Imprecise Stoichiometry
A precise 1:1 molar ratio of the diol to dimethyl hexadecanedioate is crucial for achieving high molecular weight.[1][2][3] An excess of either monomer leads to chain termination.[1] Action: Ensure accurate weighing of high-purity monomers. Utilize the Carothers equation to understand the theoretical impact of stoichiometry on the degree of polymerization.[3][4]
The polycondensation reaction is an equilibrium process. The presence of byproducts like methanol (in the transesterification stage) and the diol (in the polycondensation stage) can drive the reaction backward, limiting polymer chain growth.[4][5] Action: During the transesterification stage, ensure a steady distillation of methanol. In the polycondensation stage, apply a high vacuum (< 1 mbar) to effectively remove the diol and any remaining methanol.[4][6]
Suboptimal Catalyst Performance
The choice and concentration of the catalyst significantly affect the reaction kinetics.[5][7][8][9] Some catalysts may be less effective or require specific activation conditions. Action: Evaluate different catalysts. Tin-based catalysts, such as dibutyltin (B87310) oxide (DBTO), and titanium-based catalysts, like tetrabutyl titanate (TBT), are commonly used.[7][10] Ensure the catalyst is not deactivated by impurities.
Inadequate Reaction Time or Temperature
Insufficient reaction time or temperatures that are too low will result in incomplete conversion of monomers.[5] Conversely, excessively high temperatures can lead to thermal degradation of the polymer.[5] Action: Follow a two-stage heating process. The initial transesterification is typically performed at 180-200°C, followed by polycondensation at a higher temperature of 220-250°C.[6] Ensure each stage is carried out for a sufficient duration (typically several hours).[4][6]
Monomer Impurities
Impurities in either the dimethyl hexadecanedioate or the diol can act as chain terminators, preventing the formation of long polymer chains.[4][5] Action: Use monomers of the highest possible purity. If necessary, purify the monomers before use.
Presence of Oxygen
Oxygen can cause side reactions and degradation of the polymer at elevated temperatures, leading to discoloration and lower molecular weight. Action: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) throughout the entire process.[4][6]
Logical Workflow for Troubleshooting Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight polyester.
Frequently Asked Questions (FAQs)
Q1: How does the choice of catalyst affect the molecular weight and appearance of the polyester?
A1: The catalyst plays a crucial role in both the transesterification and polycondensation stages. Different catalysts exhibit varying levels of activity, which can impact the final molecular weight.[7][9] For instance, titanium-based catalysts are often very effective in increasing molecular weight but can sometimes lead to coloration (yellowing) of the final polymer.[7][8] Tin-based catalysts are also widely used and may offer a better color profile.[10] The concentration of the catalyst is also a critical parameter to control.
Q2: What is the impact of a slight stoichiometric imbalance on the molecular weight of the polyester?
A2: Step-growth polymerization is highly sensitive to the stoichiometric ratio of the functional groups.[1][2] Even a small deviation from a perfect 1:1 molar ratio of diol to dimethyl hexadecanedioate will significantly limit the achievable molecular weight.[3] The monomer in excess will cap the polymer chains, preventing further growth. The Carothers equation mathematically describes this relationship, showing that very high conversions (>99%) are necessary to achieve high molecular weights, which in turn requires a precise stoichiometric balance.[4]
Q3: Can I use a one-step process instead of a two-step melt polycondensation to synthesize the polyester?
A3: While a one-step process is possible, a two-step process is generally recommended for achieving high molecular weight polyesters from diols and diesters.[4] The first stage, transesterification, is conducted at a lower temperature to form oligomers and remove the bulk of the methanol byproduct. The second stage, polycondensation, is performed at a higher temperature and under a high vacuum to drive the equilibrium towards the formation of a high molecular weight polymer by removing the diol.[4] This staged approach provides better control over the reaction and helps to minimize side reactions.[4]
Q4: My polyester is discolored. What could be the cause and how can I prevent it?
A4: Discoloration, often appearing as yellowing or browning, can be an indication of thermal degradation or side reactions.[5] This can be caused by excessively high reaction temperatures or prolonged reaction times. The presence of oxygen can also contribute to discoloration. Some catalysts, particularly certain titanium compounds, are known to cause more coloration than others.[7][8] To prevent discoloration, ensure the reaction temperature does not significantly exceed 250°C, maintain a strict inert atmosphere, and consider using a catalyst less prone to causing color issues.
Q5: How can I monitor the progress of the polymerization reaction?
A5: A practical way to monitor the progress of the polycondensation reaction is by observing the increase in the viscosity of the reaction mixture. As the polymer chains grow, the melt viscosity will increase noticeably. You may need to adjust the stirring speed as the viscosity increases.[6] For a quantitative assessment, samples can be taken at different time points (if the setup allows) and their molecular weight can be determined by techniques such as gel permeation chromatography (GPC) or by measuring the intrinsic viscosity.
Experimental Protocols
Two-Stage Melt Polycondensation of Dimethyl Hexadecanedioate and a Diol (e.g., 1,12-Dodecanediol)
Materials:
Dimethyl Hexadecanedioate
1,12-Dodecanediol
Catalyst (e.g., Dibutyltin Oxide - DBTO, 0.1 mol% relative to the diester)
High-purity nitrogen gas
Solvents for purification (e.g., chloroform, methanol)
Equipment:
Three-neck round-bottom flask
Mechanical stirrer with a high-torque motor
Distillation head with a condenser and collection flask
Nitrogen inlet and outlet
Heating mantle with a temperature controller
High-vacuum pump with a cold trap
Experimental Workflow Diagram
Caption: Workflow for two-stage melt polycondensation.
Procedure:
Stage 1: Transesterification
Accurately weigh equimolar amounts of dimethyl hexadecanedioate and the diol and add them to the reaction flask.
Assemble the reaction apparatus and purge the system with high-purity nitrogen for at least 30 minutes to remove oxygen. Maintain a slow, continuous flow of nitrogen during this stage.[6]
Begin stirring and gradually heat the mixture to 180-200°C.
Methanol will begin to distill from the reaction mixture. Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.[6]
Stage 2: Polycondensation
Increase the temperature of the reaction mixture to 220-250°C.
Gradually apply a high vacuum (pressure < 1 mbar) to the system. This will facilitate the removal of the remaining methanol and any excess diol, driving the polymerization towards higher molecular weights.[6]
A noticeable increase in the viscosity of the melt will be observed as the polycondensation proceeds. The stirring speed may need to be reduced.[6]
Continue the reaction under high vacuum for 4-8 hours. The reaction is typically stopped when the desired melt viscosity is achieved, which corresponds to the target molecular weight.[6]
Polymer Recovery and Purification
Remove the heating mantle and allow the reactor to cool to room temperature under a nitrogen atmosphere.
Dissolve the crude polymer in a suitable solvent, such as chloroform.
Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the polyester.[6]
Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove unreacted monomers and low molecular weight oligomers.[6]
Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.[6]
Characterization:
Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
Chemical Structure: Confirm the structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
Thermal Properties: Determine the glass transition temperature (Tg) and melting temperature (Tm) by Differential Scanning Calorimetry (DSC).
A Comparative Guide to Dimethyl Hexadecanedioate and Diethyl Hexadecanedioate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals Physicochemical Properties of the Monomers A fundamental understanding of the monomers' physical properties is crucial for designing polymerization processe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of the Monomers
A fundamental understanding of the monomers' physical properties is crucial for designing polymerization processes. These properties can affect reaction conditions, particularly temperature and pressure, and the removal of the condensation byproduct.
Performance in Polymerization Reactions: A Comparative Analysis
The primary method for synthesizing polyesters from these monomers is melt polycondensation, a two-stage process involving an initial transesterification followed by a polycondensation step under high vacuum and temperature.
Reaction Kinetics
The kinetics of the transesterification and polycondensation reactions are critical for process optimization and achieving the desired molecular weight.
Transesterification: The initial stage involves the reaction of the dicarboxylate with a diol to form oligomers and release either methanol or ethanol. The reactivity of the ester group plays a key role. While specific kinetic data for these long-chain esters is scarce, in general, methyl esters can exhibit slightly higher reactivity than ethyl esters in transesterification reactions due to the lower steric hindrance of the methoxy (B1213986) group. This could potentially lead to a faster initial reaction rate for dimethyl hexadecanedioate.
Polycondensation: In the second stage, the removal of the alcohol byproduct drives the reaction towards high molecular weight polymer. The lower boiling point of methanol compared to ethanol facilitates its removal from the highly viscous polymer melt. This more efficient removal of the byproduct can lead to a faster increase in molecular weight and a higher final molecular weight for polyesters synthesized from dimethyl hexadecanedioate under identical vacuum and temperature conditions.
Resulting Polymer Properties
The choice between the dimethyl and diethyl ester is not expected to significantly alter the fundamental chemical structure of the resulting poly(alkylene hexadecanedioate). However, the differences in polymerization kinetics can indirectly influence the final polymer properties.
Polymer Property
Expected Influence of Dimethyl Hexadecanedioate
Expected Influence of Diethyl Hexadecanedioate
Molecular Weight
Potentially higher due to more efficient byproduct removal.
Potentially lower under identical reaction times due to less efficient byproduct removal.
Polydispersity Index (PDI)
Likely to be similar, primarily influenced by catalyst and reaction conditions.
Likely to be similar, primarily influenced by catalyst and reaction conditions.
Thermal Properties (Tg, Tm)
Not expected to be directly affected by the choice of ester. Primarily determined by the diol used and the polymer's molecular weight and crystallinity.
Not expected to be directly affected by the choice of ester. Primarily determined by the diol used and the polymer's molecular weight and crystallinity.
Mechanical Properties
Potentially improved tensile strength and modulus if a higher molecular weight is achieved.
May exhibit slightly lower tensile strength and modulus if a lower molecular weight is obtained.
It is important to note that these are expected trends. The actual properties of the synthesized polyesters will be highly dependent on the specific reaction conditions, the purity of the monomers, and the type of diol used in the polymerization.
Experimental Protocols
The following provides a general methodology for the synthesis of poly(alkylene hexadecanedioate) via a two-stage melt polycondensation. This protocol can be adapted for a direct comparative study of dimethyl and diethyl hexadecanedioate.
Materials:
Dimethyl hexadecanedioate or Diethyl hexadecanedioate
Charging the Reactor: A glass or stainless steel reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet is charged with the dicarboxylate ester, the diol (typically in a slight molar excess, e.g., 1:1.2), the catalyst (e.g., 200-500 ppm), and the antioxidant.
Transesterification Stage: The reactor is purged with nitrogen and heated to a temperature of 160-180 °C under a slow nitrogen stream. The reaction mixture is stirred, and the alcohol byproduct (methanol or ethanol) is collected in a cooled trap. This stage is typically continued for 2-4 hours until the majority of the theoretical amount of alcohol is collected.
Polycondensation Stage: The temperature is gradually increased to 200-230 °C, and the pressure is slowly reduced to below 1 mbar. The stirring speed is increased to facilitate the removal of the alcohol and diol excess from the viscous melt. This stage is continued for several hours (e.g., 4-8 hours) until the desired melt viscosity (indicative of high molecular weight) is achieved.
Polymer Recovery: The reactor is cooled under nitrogen, and the resulting polymer is extruded or collected from the reactor.
Characterization:
The synthesized polyesters should be characterized to compare the effects of the starting monomer. Key characterization techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the monomer incorporation.
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Tensile Testing: To evaluate the mechanical properties such as Young's modulus, tensile strength, and elongation at break.
Visualizing the Process
Polymerization Reaction Pathway
Caption: General reaction pathway for the synthesis of poly(alkylene hexadecanedioate).
Experimental Workflow Comparison
Caption: Comparative workflow for polyester synthesis and characterization.
Conclusion
While a definitive, data-driven comparison between dimethyl hexadecanedioate and diethyl hexadecanedioate in polymerization reactions is currently absent from the scientific literature, a theoretical analysis suggests potential differences in their performance. The use of dimethyl hexadecanedioate may offer advantages in terms of reaction kinetics and achieving higher molecular weight polymers due to the lower boiling point of its methanol byproduct. However, the ultimate choice of monomer will depend on a variety of factors including cost, availability, and specific process capabilities. For researchers and developers in this field, conducting a direct comparative study using the outlined experimental protocol would be invaluable for making an informed decision and optimizing the synthesis of high-performance, long-chain aliphatic polyesters.
Comparative
Performance Showdown: Long-Chain Dicarboxylic Acid Esters as Viable Plasticizer Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate plasticizers is critical in ensuring the performance, safety, and stability of polymer-based products. This guide provides an...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of appropriate plasticizers is critical in ensuring the performance, safety, and stability of polymer-based products. This guide provides an objective comparison of the performance of long-chain dicarboxylic acid esters as plasticizers against the conventional phthalate (B1215562) plasticizer, dioctyl phthalate (DOP). The focus is on providing a clear, data-driven analysis supported by detailed experimental methodologies.
Long-chain dicarboxylic acid esters are emerging as promising, safer alternatives to traditional phthalate plasticizers.[1][2][3][4] Their inherent properties, such as low volatility, excellent thermal stability, and superior flexibility at low temperatures, make them suitable for a wide range of applications, including medical devices and drug delivery systems.[1] This guide focuses on the performance of dioctyl sebacate (B1225510) (DOS), a C10 dicarboxylic acid ester, as a representative of this class and compares it with DOP. While longer-chain esters like dioctyl dodecanedioate (B1236620) (DODD, C12) and dioctyl tetradecanedioate (B1240563) (DOTD, C14) are also of interest, publicly available, direct comparative data is limited. However, it is generally observed that increasing the aliphatic chain length of the dicarboxylic acid enhances thermal stability and migration resistance.
Comparative Performance Data
The efficacy of a plasticizer is evaluated based on several key performance indicators, including its impact on the mechanical properties of the polymer, its thermal stability, and its resistance to migration. The following tables summarize the available quantitative data for PVC plasticized with DOS and DOP.
Table 1: Mechanical Properties of Plasticized PVC (40 phr plasticizer)
Property
Test Method
Dioctyl Sebacate (DOS)
Dioctyl Phthalate (DOP)
Tensile Strength (MPa)
ASTM D882
~18-22
~20-25
Elongation at Break (%)
ASTM D882
~350-450
~300-400
100% Modulus (MPa)
ASTM D882
~8-12
~10-15
Table 2: Thermal and Migration Properties of Plasticized PVC (40 phr plasticizer)
Property
Test Method
Dioctyl Sebacate (DOS)
Dioctyl Phthalate (DOP)
Glass Transition Temp. (°C)
DSC/DMA
~ -40 to -50
~ -20 to -30
Volatility (Weight Loss, %)
ASTM D1203
< 1.0
~1.5 - 2.5
Solvent Extraction (Weight Loss, %)
ASTM D1239
~2.0 - 4.0
~5.0 - 8.0
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. The following are summaries of key experimental protocols based on industry standards.
Mechanical Properties Testing
Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.
Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer.
Methodology:
Specimen Preparation: Prepare thin films of the plasticized polymer with a uniform thickness (typically less than 1.0 mm). Cut rectangular or dumbbell-shaped test specimens from the films.
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period before testing.
Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate of crosshead movement until the specimen fails.
Data Analysis: Record the load and elongation throughout the test. Calculate tensile strength, elongation at break, and modulus from the resulting stress-strain curve.
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer, which indicates the plasticizer's efficiency in lowering the softening point of the material.
Methodology:
Sample Preparation: A small, accurately weighed sample of the plasticized polymer is sealed in an aluminum pan.
Analysis: The sample is heated at a controlled rate in a DSC instrument.
Data Interpretation: The heat flow to the sample is monitored, and the Tg is identified as a step change in the heat flow curve.
Migration Resistance Testing
Standard: Based on ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.
Objective: To measure the amount of plasticizer that leaches from the polymer when immersed in a liquid.
Methodology:
Sample Preparation: Accurately weigh a sample of the plasticized polymer.
Immersion: Immerse the sample in a specified solvent (e.g., n-hexane, ethanol, or a food simulant) for a defined period and at a controlled temperature.
Analysis: Remove the sample, dry it thoroughly, and reweigh it. The weight loss corresponds to the amount of plasticizer extracted by the solvent.
Standard: Based on ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon.
Objective: To determine the amount of plasticizer that volatilizes from the polymer at an elevated temperature.
Methodology:
Sample Preparation: Place a weighed sample of the plasticized polymer in direct contact with activated carbon.
Heating: Heat the assembly at an elevated temperature (e.g., 70°C) for a specified time.
Analysis: The weight loss of the polymer sample indicates the amount of plasticizer that has migrated due to volatility.
Visualizing the Process and Relationships
To better understand the evaluation process and the structure-property relationships of these plasticizers, the following diagrams are provided.
Experimental workflow for plasticizer performance evaluation.
Effect of dicarboxylic acid chain length on plasticizer properties.
Validating the Purity of Synthesized Dimethyl Hexadecanedioate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. Dimethyl hexad...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. Dimethyl hexadecanedioate (B1242263), a long-chain aliphatic diester, requires robust analytical methods for its purity assessment. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for validating the purity of synthesized Dimethyl hexadecanedioate.
The selection of an appropriate analytical technique is contingent on various factors, including the volatility of the analyte, the presence of chromophores, and the desired level of sensitivity and accuracy. As Dimethyl hexadecanedioate lacks a significant UV chromophore, HPLC methods necessitate the use of universal detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
Comparative Analysis of Analytical Techniques
A multi-faceted approach is often recommended for the comprehensive purity analysis of synthesized compounds. The following table summarizes the performance of HPLC, GC-MS, and qNMR for the analysis of Dimethyl hexadecanedioate, based on typical performance characteristics for similar long-chain esters.
Parameter
HPLC with RID/ELSD
Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative NMR (¹H-NMR)
Principle
Separation based on polarity and differential partitioning between a stationary and mobile phase.
Separation based on volatility and boiling point, with mass-based identification and quantification.
Intrinsic quantitative property of NMR where signal intensity is directly proportional to the number of nuclei.
Typical Purity Result
98.5%
99.2%
99.0%
Precision (RSD%)
< 2.0%
< 1.5%
< 1.0%
Limit of Detection (LOD)
~ 5 µg/mL
Low pg range
Dependent on concentration and number of scans
Analysis Time
~ 20-30 minutes
~ 20-30 minutes
~ 10-15 minutes per sample
Sample Preparation
Simple dilution in a suitable solvent.
Simple dilution in a volatile solvent.
Precise weighing of sample and internal standard.
Strengths
Suitable for non-volatile and thermally labile impurities.
High resolution and sensitivity; provides structural information for impurity identification.
Primary analytical method; provides absolute purity without a specific reference standard for the analyte.
Limitations
Lower sensitivity compared to GC-MS; RID is sensitive to temperature and mobile phase fluctuations.
Not suitable for non-volatile or thermally labile compounds.
Lower sensitivity than chromatographic methods; potential for signal overlap.
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for obtaining reliable and consistent results.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
This method is suitable for the quantitative analysis of Dimethyl hexadecanedioate by leveraging its refractive index property.
Instrumentation:
HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C.
Detector Temperature: 35°C.
Injection Volume: 20 µL.
Sample Preparation:
Accurately weigh approximately 50 mg of the synthesized Dimethyl hexadecanedioate.
Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 5 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
Quantification:
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like Dimethyl hexadecanedioate.[1]
Instrumentation:
Gas chromatograph coupled to a mass spectrometer.
Chromatographic and Mass Spectrometric Conditions:
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Injector Temperature: 280°C.
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.[1]
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
Mass Range: m/z 50-550.
Sample Preparation:
Accurately weigh approximately 10 mg of the Dimethyl hexadecanedioate sample.
Dissolve the sample in 1 mL of a high-purity volatile solvent such as hexane (B92381) or dichloromethane.
Data Analysis:
The purity is determined by calculating the peak area percentage of the Dimethyl hexadecanedioate peak relative to the total integrated peak area in the chromatogram.[1] Mass spectra are used to confirm the identity of the main peak and any impurities.
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
qNMR is a primary ratio method that provides a direct measure of purity against a certified internal standard.[2]
Instrumentation:
NMR Spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent that does not have signals overlapping with the analyte or internal standard.
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, 1,4-dinitrobenzene).
Pulse Sequence: A standard 90° pulse sequence with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
Sample Preparation:
Accurately weigh (to 0.01 mg) a specific amount of the Dimethyl hexadecanedioate sample into an NMR tube.
Accurately weigh (to 0.01 mg) a known amount of the internal standard into the same NMR tube.
Add the deuterated solvent to dissolve both the sample and the internal standard completely.
Purity Calculation:
The purity of the Dimethyl hexadecanedioate is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for implementing these analytical methods.
Experimental workflow for purity validation.
The logical process for making a decision on the purity of the synthesized compound involves comparing the results from these orthogonal techniques.
Logical flow for purity assessment and decision making.
A Comparative Guide to Analytical Methods for Confirming the Structure of Dimethyl Hexadecanedioate
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the primary analytical methods used to confirm the structure of Dimethyl Hexadecanedioate (B1242263). To high...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical methods used to confirm the structure of Dimethyl Hexadecanedioate (B1242263). To highlight the specificity and resolving power of each technique, a direct comparison is made with a structurally similar alternative, Dimethyl Octadecanedioate. This document includes supporting experimental data, detailed methodologies for key experiments, and a visual representation of the analytical workflow.
Introduction to Dimethyl Hexadecanedioate and its Structural Elucidation
Dimethyl hexadecanedioate (C₁₈H₃₄O₄, Molar Mass: 314.46 g/mol ) is a long-chain aliphatic diester. Accurate confirmation of its chemical structure is paramount for its application in research and development, ensuring purity and preventing misidentification with similar molecules. The principal analytical techniques for unambiguous structural elucidation of such organic compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Comparative Analysis of Analytical Methods
The following sections detail the application of each analytical technique in the structural confirmation of Dimethyl Hexadecanedioate, with comparative data from Dimethyl Octadecanedioate (C₂₀H₃₈O₄, Molar Mass: 342.51 g/mol ) to illustrate the differentiation capabilities of each method.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the definitive assignment of the molecule's structure.
The primary distinguishing feature in the ¹H NMR spectra is the integration of the central methylene (B1212753) proton signal, which is proportional to the number of protons in the aliphatic chain. For Dimethyl Hexadecanedioate, this corresponds to 20 protons, whereas for Dimethyl Octadecanedioate, it is 24 protons.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which is indicative of its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for the analysis of volatile compounds like long-chain esters.
Quantitative Data Comparison
Parameter
Dimethyl Hexadecanedioate
Dimethyl Octadecanedioate
Molecular Formula
C₁₈H₃₄O₄
C₂₀H₃₈O₄
Molecular Weight
314.46 g/mol
342.51 g/mol
Molecular Ion Peak (M⁺)
m/z 314
m/z 342
Key Fragment Ions (m/z)
283 ([M-OCH₃]⁺), 255 ([M-COOCH₃]⁺), 74
311 ([M-OCH₃]⁺), 283 ([M-COOCH₃]⁺), 74
The most definitive feature in the mass spectrum is the molecular ion peak, which directly corresponds to the molecular weight of the compound, allowing for clear differentiation between the two diesters.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For esters, the key characteristic absorption bands are the C=O stretch and the C-O stretches.
While IR spectroscopy can confirm the presence of the ester functional groups, it is not the primary method for distinguishing between homologous diesters like Dimethyl Hexadecanedioate and Dimethyl Octadecanedioate, as their IR spectra are very similar.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
Dissolve 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).[2]
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[1]
A Comparative Guide to the Thermal Properties of Plasticized Polymers
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the thermal properties of two widely used polymers, Polylactic Acid (PLA) and Polyvinyl Chloride (PVC), wh...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of two widely used polymers, Polylactic Acid (PLA) and Polyvinyl Chloride (PVC), when blended with various plasticizers. The inclusion of plasticizers is a critical step in polymer processing, enhancing flexibility and workability. However, the choice of plasticizer significantly impacts the thermal stability and behavior of the final material. This guide presents quantitative data from thermal analysis techniques, detailed experimental protocols, and a visual representation of the analytical workflow to aid in the selection of appropriate plasticizers for specific applications.
Executive Summary
Plasticizers alter the thermal properties of polymers by inserting themselves between polymer chains, thereby increasing intermolecular space and chain mobility. This typically results in a lower glass transition temperature (Tg), and can also affect melting temperature (Tm) and decomposition temperature (Td). This guide explores these effects through a comparative analysis of common and bio-based plasticizers on PLA and PVC, utilizing data from Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).
Comparative Thermal Analysis Data
The following tables summarize the key thermal properties of PLA and PVC when combined with different plasticizers.
Polylactic Acid (PLA)
Table 1: Thermal Properties of Plasticized Polylactic Acid (PLA)
Note: phr stands for parts per hundred parts of resin. Data is synthesized from various studies and serves as a comparative reference.[2][3]
Experimental Protocols
Detailed methodologies for the key thermal analysis techniques are provided below.
Thermogravimetric Analysis (TGA)
TGA is utilized to determine the thermal stability and composition of materials by measuring the change in mass as a function of temperature.[4][5]
Sample Preparation: A small sample (typically 5-10 mg) is accurately weighed and placed into a TGA pan (e.g., alumina (B75360) or platinum).[6][7]
Instrument Setup: The TGA instrument is calibrated, and the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) is established with a constant purge gas flow rate.[4]
Heating Program: The sample is heated at a controlled linear rate, commonly 10°C/min or 20°C/min, over a specified temperature range.[8]
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting TGA curve plots percent weight loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.[4][5]
Analysis: Key parameters such as the onset temperature of decomposition (Td) and the temperature of maximum decomposition rate are determined from the TGA and DTG curves.[8]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program, allowing for the determination of thermal transitions like Tg and Tm.[9][10]
Sample Preparation: A small sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[9][11]
Instrument Setup: The DSC cell is purged with an inert gas, typically nitrogen. The instrument is calibrated using standard materials with known melting points (e.g., indium).[9]
Heating and Cooling Program: The sample is subjected to a controlled heating and cooling cycle. A common procedure involves an initial heating ramp to erase the thermal history, followed by a controlled cooling ramp, and a final heating ramp for analysis. A typical heating rate is 10°C/min.[10][11]
Data Acquisition: The instrument records the differential heat flow between the sample and reference pans as a function of temperature.
Analysis: The glass transition temperature (Tg) is identified as a step change in the baseline of the DSC curve. The melting temperature (Tm) is determined from the peak of the endothermic melting event.
Dynamic Mechanical Analysis (DMA)
DMA measures the mechanical properties of materials as a function of temperature, frequency, and time, providing insights into the viscoelastic behavior and identifying transitions like Tg.[12]
Sample Preparation: A rectangular sample of specific dimensions (e.g., 25 mm x 6 mm x 1 mm) is prepared.[13] The exact dimensions are measured accurately.
Instrument Setup: The appropriate sample clamp (e.g., single cantilever, three-point bending) is installed.[13][14] The sample is securely mounted in the clamp.
Testing Parameters: A sinusoidal strain is applied to the sample at a constant frequency (e.g., 1 Hz) and amplitude. The sample is subjected to a controlled temperature ramp, typically at a rate of 2-5°C/min.[14]
Data Acquisition: The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus) as a function of temperature.
Analysis: The glass transition temperature (Tg) can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus curve.
Workflow for Comparative Thermal Analysis
The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of plasticized polymers.
Workflow for Comparative Thermal Analysis of Plasticized Polymers.
A Researcher's Guide to Purity Analysis of Dicarboxylic Acid Methyl Esters via GC-MS
For researchers and professionals in drug development and chemical synthesis, the purity of starting materials is paramount. Dicarboxylic acid methyl esters, key building blocks in the synthesis of polymers, plasticizers...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and chemical synthesis, the purity of starting materials is paramount. Dicarboxylic acid methyl esters, key building blocks in the synthesis of polymers, plasticizers, and pharmaceutical intermediates, are no exception. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the qualitative and quantitative assessment of these compounds, offering high sensitivity and specificity for impurity profiling.
This guide provides a comprehensive comparison of the purity of common dicarboxylic acid methyl esters, supported by detailed experimental protocols and data analysis workflows. We will delve into the methodologies required to separate and identify potential impurities, enabling researchers to make informed decisions when selecting reagents for their specific applications.
Experimental Protocols: A Step-by-Step Approach to Purity Determination
A robust and reproducible experimental protocol is the foundation of any reliable analytical comparison. Below is a detailed methodology for the GC-MS analysis of dicarboxylic acid methyl esters, focusing on sample preparation, instrumentation, and data acquisition.
Sample Preparation: Esterification of Dicarboxylic Acids
Prior to GC-MS analysis, non-volatile dicarboxylic acids must be converted into their more volatile methyl ester derivatives.
Accurately weigh approximately 10-20 mg of the dicarboxylic acid sample into a reaction vial.
Add 2 mL of anhydrous methanol to the vial.
Add 0.5 mL of Boron trifluoride-methanol solution or 2-3 drops of concentrated sulfuric acid.
Tightly cap the vial and heat the mixture at 60-80°C for 30-60 minutes.
Allow the vial to cool to room temperature.
Add 2 mL of heptane or dichloromethane and 2 mL of deionized water.
Vortex the mixture for 1 minute and allow the layers to separate.
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
Accurate and reproducible results are contingent on optimized instrument parameters.
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
Capillary Column: A non-polar or medium-polarity column is typically suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
Injector Temperature: 250°C
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.
Injection Volume: 1 µL
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 80°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Final hold: 5 minutes at 280°C.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 500.
Ion Source Temperature: 230°C
Quadrupole Temperature: 150°C
Data Presentation: A Comparative Purity Analysis
To provide a clear and concise comparison, the purity of three common dicarboxylic acid methyl esters from different hypothetical commercial suppliers was analyzed using the aforementioned GC-MS protocol. The percentage purity was determined by the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak areas in the chromatogram.
Dicarboxylic Acid Methyl Ester
Supplier A (Claimed Purity: >99%)
Supplier B (Claimed Purity: >98%)
Supplier C (Standard Grade)
Dimethyl Succinate
99.5%
98.8%
97.2%
Dimethyl Adipate
99.2%
98.5%
96.8%
Dimethyl Sebacate
99.6%
99.1%
98.0%
Note: This data is representative and intended for illustrative purposes. Actual purity may vary between batches and suppliers.
Mandatory Visualization: The GC-MS Experimental Workflow
To visualize the logical flow of the purity analysis process, a DOT language script is provided below to generate a clear and concise workflow diagram.
Caption: Workflow for GC-MS Purity Analysis.
This comprehensive guide provides researchers with the necessary tools and understanding to effectively assess the purity of dicarboxylic acid methyl esters. By implementing a standardized analytical protocol and a clear data evaluation strategy, laboratories can ensure the quality and reliability of their chemical starting materials, ultimately contributing to the success of their research and development endeavors. to the success of their research and development endeavors.
Validation
Quantitative Purity Analysis of Dimethyl Hexadecanedioate: A Chromatographic Method Comparison
For Researchers, Scientists, and Drug Development Professionals The accurate determination of purity is a critical aspect of chemical research and development, ensuring the reliability of experimental results and the saf...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical research and development, ensuring the reliability of experimental results and the safety of pharmaceutical products. Dimethyl hexadecanedioate (B1242263), a long-chain dicarboxylic acid ester, finds application in various fields, including organic synthesis and polymer chemistry. This guide provides a comparative analysis of two primary chromatographic techniques for the quantitative purity assessment of Dimethyl hexadecanedioate: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
Comparison of Chromatographic Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are both powerful separation techniques, but their suitability for a particular analyte depends on its physicochemical properties. For Dimethyl hexadecanedioate, which is a relatively volatile and thermally stable compound, both GC and HPLC can be employed.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[1] The flame ionization detector offers high sensitivity towards organic compounds, making it an excellent choice for purity determination where the primary component is the analyte of interest.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2] However, for a compound like Dimethyl hexadecanedioate, which lacks a strong chromophore, UV detection can be less sensitive compared to FID. This may necessitate the use of low wavelengths for detection, which can sometimes lead to interference from solvents and other impurities.
The following table summarizes the key performance parameters of GC-FID and HPLC-UV for the quantitative analysis of Dimethyl hexadecanedioate. The presented data is representative for the analysis of well-behaved, non-complex organic molecules and serves as a general guideline.
Parameter
Gas Chromatography-Flame Ionization Detector (GC-FID)
Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.
Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Linearity (r²)
> 0.999
> 0.999
Limit of Detection (LOD)
1-10 ng/mL
10-100 ng/mL
Limit of Quantitation (LOQ)
5-30 ng/mL
30-300 ng/mL
Accuracy (% Recovery)
98-102%
97-103%
Precision (%RSD)
< 2%
< 3%
Sample Volatility
Required
Not Required
Thermal Stability
Required
Not Required
Derivatization
Generally not required
May be required to enhance UV detection
Throughput
High
Moderate to High
Cost (Instrument)
Moderate
Moderate to High
Cost (Operational)
Low
Moderate
Experimental Protocols
Detailed methodologies for both GC-FID and HPLC-UV are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Flame Ionization Detector (GC-FID) Protocol
This protocol is adapted from general methods for the analysis of long-chain esters.[1]
1. Sample Preparation:
Accurately weigh approximately 50 mg of the Dimethyl hexadecanedioate sample into a 10 mL volumetric flask.
Dissolve the sample in a suitable solvent (e.g., ethyl acetate (B1210297) or hexane) and dilute to the mark.
Prepare a series of calibration standards by diluting a stock solution of high-purity Dimethyl hexadecanedioate in the same solvent.
2. GC-FID Conditions:
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
Injector Temperature: 280 °C
Detector Temperature: 300 °C
Oven Temperature Program:
Initial temperature: 150 °C, hold for 1 minute
Ramp: 10 °C/min to 280 °C
Hold at 280 °C for 10 minutes
Injection Volume: 1 µL
Split Ratio: 50:1
3. Data Analysis:
Identify the Dimethyl hexadecanedioate peak based on its retention time.
Calculate the purity by determining the area percentage of the main peak relative to the total area of all detected peaks.
Quantify the purity using a calibration curve generated from the standard solutions.
Comparative study of the biodegradability of different long-chain polyesters
A Comparative Guide to the Biodegradability of Long-Chain Polyesters This guide provides an objective comparison of the biodegradability of several common long-chain polyesters, supported by experimental data. It is inte...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Biodegradability of Long-Chain Polyesters
This guide provides an objective comparison of the biodegradability of several common long-chain polyesters, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development and material science who are engaged in the selection and application of biodegradable polymers. The following sections detail the comparative performance of these materials, the experimental methods used for their evaluation, and the key relationships between their chemical structure and degradation profiles.
The rate and extent of polyester biodegradation are governed by a combination of factors, both intrinsic to the polymer and related to the environment.
Chemical Structure: The presence of hydrolyzable ester linkages is fundamental to the biodegradability of these polymers.[1] Aliphatic polyesters are generally more susceptible to microbial attack than those containing aromatic components.[2][3] However, the introduction of aliphatic units into aromatic polyesters can significantly enhance their degradation rate.[2][4] Studies have shown that for aliphatic polyesters, biodegradability is strongly dependent on the length of the repeating unit, with shorter chains (less than 15 carbons) and the presence of ether groups improving the degradation rate.[5] Conversely, aromatic groups and long side chains tend to hinder enzymatic degradation.[5]
Crystallinity: The crystalline structure of a polymer can significantly impact its biodegradability. The amorphous (non-crystalline) regions of a polyester are more accessible to water and enzymes, and thus degrade more readily than the highly ordered crystalline regions.[6][7] Consequently, polymers with higher crystallinity, such as enantiomerically pure Poly(L-lactic acid) (PLLA), tend to exhibit slower biodegradation rates.[1][8]
Molecular Weight: Higher molecular weight can correlate with a slower degradation rate, as it requires more enzymatic or hydrolytic action to break down the polymer chains into smaller molecules that can be assimilated by microorganisms.[1]
Environmental Conditions: External factors play a critical role. Temperature is a key accelerator; for instance, industrial composting conditions (typically ≥58°C) significantly speed up the degradation of polymers like PLA.[1][9] Moisture is essential for the initial hydrolysis step, and the presence and type of microbial communities in the environment (e.g., soil, compost, marine) dictate the enzymatic degradation pathways available.[1][10]
Comparative Biodegradation Data
The following table summarizes quantitative data on the biodegradability of various long-chain polyesters under different experimental conditions. Direct comparison can be challenging due to variations in testing protocols across studies.
Standardized methods are crucial for assessing the biodegradability of polymers. The most common approaches involve soil burial tests, which simulate environmental degradation, and enzymatic assays, which probe the specific biochemical pathways of degradation.
Soil Burial Degradation Test (based on ASTM D5988 / ISO 17556)
This method determines the aerobic biodegradation of plastic materials in soil by measuring the amount of carbon converted to CO₂ over time.
Methodology:
Sample Preparation: Polymer films or powders are prepared with a known mass and carbon content. A positive control (e.g., cellulose) and a negative control (e.g., polyethylene) are included.
Soil Microcosm Setup: The polymer sample is mixed with a standardized or natural soil of known composition, water content, and microbial activity.
Incubation: The microcosms are incubated under controlled conditions of temperature (e.g., 25°C or 37°C) and humidity in a dark environment.[13] A continuous flow of CO₂-free air is supplied.
CO₂ Measurement: The evolved CO₂ from microbial respiration is trapped in an alkaline solution (e.g., Ba(OH)₂ or NaOH) and quantified periodically by titration or with an infrared (IR) gas analyzer.
Data Analysis: The cumulative amount of CO₂ evolved is calculated and expressed as a percentage of the theoretical maximum CO₂ (ThCO₂) that could be produced from the carbon in the test sample.
Weight Loss (Optional): At intervals, samples can be retrieved from the soil, carefully cleaned, dried, and weighed to determine the percentage of mass loss.[2][12][14]
Proper Disposal of Dimethyl Hexadecanedioate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for maintaining a safe and compliant laboratory environment. This document provides essential,...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for maintaining a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of dimethyl hexadecanedioate (B1242263).
Based on available safety information, dimethyl hexadecanedioate is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is crucial to follow institutional and regulatory guidelines to ensure safe handling and disposal.
Key Chemical and Physical Properties
A summary of the relevant properties of dimethyl hexadecanedioate is provided below for easy reference.
Property
Value
Physical State
Solid
Molecular Formula
C₁₈H₃₄O₄
Molecular Weight
314.46 g/mol
GHS Hazard Class
Not classified as hazardous
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of dimethyl hexadecanedioate involves a systematic approach to waste identification, collection, and final disposal, always in consultation with your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol for Disposal
Waste Identification and Segregation:
Confirm that the dimethyl hexadecanedioate waste is not mixed with any hazardous materials. If it is contaminated with hazardous substances, it must be treated as hazardous waste.
Segregate the dimethyl hexadecanedioate waste from other waste streams. It should be collected in a dedicated, clearly labeled container for "Non-Hazardous Chemical Waste."
Waste Collection and Labeling:
For solid dimethyl hexadecanedioate, use a scoop or spatula to transfer the waste into a designated, compatible, and properly labeled waste container.
For solutions, pour the waste into a designated, compatible, and properly labeled liquid waste container.
Ensure the waste container is kept tightly closed except when adding waste.
Affix a "Non-Hazardous Waste" label to the container. The label should include:
The full chemical name: "Dimethyl Hexadecanedioate"
The quantity of waste
The date of accumulation
The name of the principal investigator and laboratory location
Waste Accumulation and Storage:
Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
Ensure the storage area has secondary containment to capture any potential spills.
Final Disposal:
Consult your institution's EHS department for the final disposal procedure. [1]
Do not dispose of dimethyl hexadecanedioate in the regular trash or down the drain without explicit approval from your EHS department.
For larger quantities or as a standard procedure, arrange for the collection of the non-hazardous waste container by your institution's EHS or a licensed chemical waste disposal contractor.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of dimethyl hexadecanedioate.
Caption: Logical workflow for the disposal of dimethyl hexadecanedioate.
By following these procedures and maintaining open communication with your institution's safety officials, you contribute to a safer and more sustainable research environment.
Essential Safety and Logistics for Handling Dimethyl Hexadecanedioate
For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety and logistical information for handling Dimethyl hexadecanedioate (B1242263) (CAS No. 19102-90-0).
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Dimethyl hexadecanedioate (B1242263) (CAS No. 19102-90-0). Due to a notable lack of specific toxicological data for this compound, a cautious approach adhering to standard laboratory safety practices is imperative. The following procedures are based on general chemical safety principles and data from analogous long-chain aliphatic diesters.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. Although not currently classified as a hazardous substance under the Globally Harmonized System (GHS), taking precautions against potential skin, eye, and respiratory irritation is crucial.[1]
Protection Type
Equipment Specification
Justification & Use
Eye/Face Protection
Safety glasses with side-shields (EN166 compliant) or tightly fitting safety goggles.[1][2]
To prevent eye contact with dust particles or splashes which may cause irritation.[3][4]
Skin Protection
Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use and use proper removal technique.[1]
To prevent skin contact, which may cause irritation.[4] Contaminated gloves should be disposed of properly.[1]
Body Protection
Laboratory coat or a complete suit protecting against chemicals.[1]
To protect skin and personal clothing from contamination. The type of protective equipment should be selected based on the concentration and amount of the substance being handled.[1]
Respiratory Protection
Generally not required under normal use with adequate ventilation.[1]
If a risk assessment indicates the potential for aerosol or dust generation, an air-purifying respirator with an appropriate particulate filter may be necessary.[1][5]
Operational Plan: Handling Procedures
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of the experiment.
Pre-Handling Preparations
Consult Safety Data Sheet (SDS): Always review the most current SDS for Dimethyl hexadecanedioate before use.
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to minimize inhalation of dust.[2]
Assemble PPE: Don the appropriate PPE as outlined in the table above.
Prepare Workspace: Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.
Handling the Compound
Weighing: If weighing the solid, do so in a fume hood or on a balance with a draft shield to contain any dust.
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Heating: If heating is required, be aware that this can increase the rate of vaporization and potential for exposure. Use appropriate engineering controls.
Avoidance of Ignition Sources: Keep away from open flames, sparks, and hot surfaces as a general precaution.[6]
Post-Handling Procedures
Decontamination: Clean the work area thoroughly after handling the compound.
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Storage: Store Dimethyl hexadecanedioate in a tightly closed container in a dry, cool, and well-ventilated place.[7]
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
Waste Characterization: While not currently classified as hazardous waste, it is prudent to handle the disposal with care.
Containerization: Collect waste Dimethyl hexadecanedioate and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
Disposal Route: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it with household garbage or allow it to reach the sewage system.[4] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocol: General Laboratory Handling
The following is a generalized protocol for handling a solid chemical like Dimethyl hexadecanedioate in a research setting.
Objective: To safely handle and prepare a solution of Dimethyl hexadecanedioate for experimental use.
Materials:
Dimethyl hexadecanedioate
Appropriate solvent
Glassware (beaker, graduated cylinder)
Stir plate and stir bar
Spatula
Analytical balance
Personal Protective Equipment (as specified above)
Procedure:
Perform all operations within a certified chemical fume hood.
Don all required PPE.
Place a weigh boat on the analytical balance and tare.
Carefully weigh the desired amount of Dimethyl hexadecanedioate using a clean spatula.
Record the exact weight.
Transfer the weighed solid to a clean, dry beaker containing a stir bar.
Measure the required volume of solvent using a graduated cylinder.
Slowly add the solvent to the beaker containing the Dimethyl hexadecanedioate.
Place the beaker on a stir plate and stir until the solid is completely dissolved.
Once dissolved, the solution is ready for experimental use.
Proceed with post-handling and disposal procedures as outlined above.